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  • Product: (E)-Methyl 3-(3-fluoro-4-methylphenyl)acrylate
  • CAS: 1563308-80-4

Core Science & Biosynthesis

Foundational

The Strategic Application of (E)-Methyl 3-(3-fluoro-4-methylphenyl)acrylate in Medicinal Chemistry and Advanced Organic Synthesis

Executive Summary As drug discovery pivots toward highly targeted covalent inhibitors and metabolically robust scaffolds, the demand for precisely functionalized building blocks has surged. (E)-Methyl 3-(3-fluoro-4-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward highly targeted covalent inhibitors and metabolically robust scaffolds, the demand for precisely functionalized building blocks has surged. (E)-Methyl 3-(3-fluoro-4-methylphenyl)acrylate (CAS: 1563308-80-4) represents a masterclass in structural tuning[1]. By combining the electrophilic reactivity of an α,β -unsaturated ester with the bioisosteric and steric shielding properties of a fluorinated aromatic ring, this compound serves as a critical intermediate in the synthesis of kinase inhibitors, GPCR modulators, and nonsteroidal enzyme inhibitors[2].

This technical guide dissects the physicochemical properties, structural causality, and self-validating synthetic protocols associated with this high-value chemical entity.

Chemical Identity & Physicochemical Profiling

Before deploying any building block in a synthetic campaign, a rigorous understanding of its baseline properties is required. The specific substitution pattern of this molecule dictates its behavior in both cross-coupling reactions and biological environments.

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
IUPAC Name Methyl (E)-3-(3-fluoro-4-methylphenyl)prop-2-enoate
CAS Registry Number 1563308-80-4[1]
Molecular Formula C₁₁H₁₁FO₂
Molecular Weight 194.20 g/mol
Electrophilic Handle α,β -Unsaturated methyl ester (Michael Acceptor)
Aromatic Substituents 3-Fluoro (Electron-withdrawing), 4-Methyl (Electron-donating/Steric)

Structural Causality: The Role of the 3-Fluoro-4-Methyl Motif

As an application scientist, I frequently encounter challenges in stabilizing reactive scaffolds against premature metabolic degradation in vivo. The introduction of the 3-fluoro-4-methyl motif is not merely a structural variation; it is a calculated pharmacokinetic intervention[2].

  • The 4-Methyl Anchor: The para-methyl group provides a lipophilic anchor that efficiently occupies hydrophobic pockets in target proteins. More importantly, it acts as a steric shield, blocking rapid para-hydroxylation by hepatic CYP450 enzymes—a common metabolic liability in unsubstituted phenyl rings.

  • The 3-Fluoro Modulator: Fluorine possesses a Van der Waals radius (1.47 Å) closely mimicking hydrogen (1.20 Å), introducing minimal steric penalty while exerting a strong inductive electron-withdrawing effect (-I). This lowers the pKa of adjacent protons, increases the overall metabolic stability of the ring, and improves membrane permeability (LogP)[2].

  • The Acrylate Warhead: The methyl acrylate moiety acts as a tunable Michael acceptor. The electron-withdrawing nature of the ester, conjugated with the fluorinated aromatic system, precisely calibrates the electrophilicity of the β -carbon. This is critical for designing targeted covalent inhibitors (TCIs) that interact with cysteine or serine residues without exhibiting indiscriminate off-target toxicity[2].

PKPD Core 3-Fluoro-4-methylphenyl Acrylate Core F_Atom 3-Fluoro Substitution Core->F_Atom Me_Group 4-Methyl Substitution Core->Me_Group Acrylate Acrylate Ester Core->Acrylate Metab Blocks CYP450 Oxidation F_Atom->Metab Electronic deactivation Lipid Enhances Membrane Permeability Me_Group->Lipid Steric shielding Target Covalent Target Engagement Acrylate->Target Electrophilic trap

Fig 1. Causality mapping of structural motifs to pharmacokinetic and pharmacodynamic outcomes.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each step includes a mechanistic rationale and an immediate physical or analytical checkpoint to verify success before proceeding.

Protocol A: Synthesis via Palladium-Catalyzed Heck Cross-Coupling

This protocol details the de novo synthesis of the title compound from commercially available 4-bromo-2-fluorotoluene.

  • Causality of Reagents: Palladium acetate ( Pd(OAc)2​ ) is used as the pre-catalyst. Tri-o-tolylphosphine ( P(o−tolyl)3​ ) is selected as the ligand because its steric bulk accelerates the reductive elimination step, preventing catalyst trapping. Triethylamine ( Et3​N ) serves dual roles as the base to neutralize generated HBr and as the reductant to generate the active Pd(0) species.

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk flask under argon, combine 4-bromo-2-fluorotoluene (1.0 equiv), methyl acrylate (1.5 equiv), Pd(OAc)2​ (0.05 equiv), and P(o−tolyl)3​ (0.10 equiv) in anhydrous DMF (0.5 M).

  • Catalytic Activation: Add Et3​N (2.0 equiv) dropwise at room temperature.

    • Validation Checkpoint: The reaction mixture must transition from a pale yellow suspension to a homogeneous deep amber solution within 15 minutes, visually confirming the reduction of Pd(II) to the catalytically active Pd(0) complex.

  • Thermal Coupling: Heat the reaction to 90°C for 12 hours.

    • Validation Checkpoint: Perform TLC (Hexanes:EtOAc 9:1). The starting bromide ( Rf​≈0.8 ) should be completely consumed, replaced by a new UV-active spot corresponding to the product ( Rf​≈0.5 ).

  • Workup & Isolation: Quench with water, extract with ethyl acetate, and wash the organic layer extensively with brine to remove DMF. Purify via silica gel chromatography.

    • Validation Checkpoint: GC-MS analysis of the isolated solid must show a molecular ion peak at m/z=194.2 , confirming the identity of (E)-Methyl 3-(3-fluoro-4-methylphenyl)acrylate.

SynthWorkflow SM1 4-Bromo-2-fluorotoluene + Methyl Acrylate Cat Pd(OAc)2 / P(o-tolyl)3 Catalysis SM1->Cat Oxidative Addition Prod Target Acrylate CAS: 1563308-80-4 Cat->Prod Reductive Elimination Deriv Bioactive Scaffolds Prod->Deriv Michael Addition

Fig 2. Palladium-catalyzed synthetic workflow and downstream functionalization.

Protocol B: Chemoselective Saponification to Free Acid

For applications requiring amide coupling, the methyl ester must be hydrolyzed to the free acid.

  • Causality of Reagents: Lithium hydroxide (LiOH) is preferred over NaOH or KOH to prevent unwanted Michael addition of the hydroxide ion across the double bond. A biphasic THF/Water solvent system ensures simultaneous solvation of the lipophilic ester and the hydrophilic hydroxide salt.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the acrylate ester in a 3:1 mixture of THF:H₂O. Add LiOH·H₂O (2.0 equiv) and stir at room temperature for 4 hours.

    • Validation Checkpoint: TLC should indicate the complete disappearance of the ester spot. IR spectroscopy of an aliquot should show the vanishing of the ester carbonyl stretch ( ∼1715 cm−1 ) and the appearance of a broad carboxylate stretch.

  • Acidification: Remove THF in vacuo. Cool the aqueous layer to 0°C and carefully acidify with 1M HCl to pH 2.

    • Validation Checkpoint: A dense white precipitate must form immediately upon reaching pH 2-3, validating the protonation and subsequent insolubility of the free (E)-3-(3-fluoro-4-methylphenyl)acrylic acid. Filter and dry under high vacuum.

Applications in Drug Discovery

Fluorinated cinnamates and acrylates are highly privileged structures in modern pharmacology. Recent studies have demonstrated that natural product-inspired fluorinated hydroxycinnamate derivatives act as potent, nonsteroidal inhibitors of human steroid 5 α -reductase type-1 (SRD5A1)[2].

The integration of the 3-fluoro-4-methylphenyl moiety into these scaffolds provides distinct advantages. The α,β -unsaturated carbonyl pharmacophore functions as an electrophile that can actively interact with nucleophiles of specific enzymes or hydride donors[2]. Furthermore, related analogs—such as tert-butyl 3-(3-fluoro-4-methylphenyl)acrylate (CAS: 2014543-79-2)—highlight the versatility of this core in generating diverse ester libraries for comprehensive structure-activity relationship (SAR) profiling[3].

Table 2: Comparative Reactivity Profile of Acrylate Derivatives
Substituent ProfileElectronic EffectSteric EffectMedicinal Chemistry Impact
Unsubstituted Phenyl BaselineBaselineHighly susceptible to rapid in vivo metabolism.
4-Methyl Only Weak +I, +RModerateBlocks para-hydroxylation, increases lipophilicity.
3-Fluoro Only Strong -I, Weak +RMinimalLowers pKa of adjacent protons, improves target binding.
3-Fluoro-4-Methyl SynergisticOptimizedIdeal balance of metabolic stability, lipophilicity, and electrophilic tuning.

By leveraging (E)-Methyl 3-(3-fluoro-4-methylphenyl)acrylate, researchers can bypass early-stage metabolic liabilities and focus directly on optimizing target-specific pharmacodynamics.

References

  • Benchchem. "(E)-Methyl 3-(3-fluoro-4-methylphenyl)acrylate | CAS 1563308-80-4". Benchchem Product Catalog. 1

  • National Center for Biotechnology Information (NIH/PMC). "Natural Product-Inspired Bis(trifluoromethyl) Phenyl Hydroxycinnamate Derivatives as Promising Nonsteroidal Inhibitors of Human Steroid 5α-Reductase Type-1: Synthesis, In Vitro, and In Silico Studies". PMC Free Article. 2

  • ChemScene. "Tert-butyl 3-(3-fluoro-4-methylphenyl)acrylate | CAS 2014543-79-2". ChemScene Product Catalog. 3

Sources

Exploratory

A Senior Application Scientist's Guide to the Biological Activity of Fluorinated Acrylate Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Preamble: The Strategic Integration of Fluorine into Bioactive Acrylates In the landscape of modern medicinal chemistry and material science, the d...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Integration of Fluorine into Bioactive Acrylates

In the landscape of modern medicinal chemistry and material science, the deliberate incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. This guide delves into the multifaceted world of fluorinated acrylate derivatives, a class of compounds demonstrating a remarkable breadth of biological activities. The acrylate moiety provides a versatile and reactive platform, while the introduction of fluorine atoms imparts a unique combination of physicochemical properties that can profoundly enhance therapeutic potential and material performance.[1][2] This document moves beyond a mere catalog of activities, offering a causal analysis of why these modifications are effective and providing robust, field-proven protocols for their evaluation.

The Fluorine Advantage: Modulating Potency and Performance

The strategic placement of fluorine within a molecule is not a trivial substitution but a calculated decision to modulate its biological and material properties. The high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine (C-F) bond are key to these effects.[3]

  • Metabolic Stability: The C-F bond is significantly stronger (-485 kJ·mol⁻¹) than a carbon-hydrogen (C-H) bond (~413 kJ·mol⁻¹), making it resistant to metabolic oxidation by cytochrome P450 enzymes.[1][3] This "metabolic shielding" can dramatically increase the half-life and bioavailability of a drug candidate.[4] For example, the anticancer drug 5-fluorouracil owes its efficacy to the stability of the C-F bond at the C-5 position, which allows it to inhibit thymidylate synthase.[1]

  • Enhanced Binding Affinity: Fluorine can engage in favorable non-covalent interactions within a protein's active site, including hydrogen bonds (acting as a weak acceptor), dipole-dipole, and hydrophobic interactions.[4] This can lead to a significant increase in binding affinity and target selectivity.[4]

  • Altered Acidity/Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing the molecule's ionization state at physiological pH and thereby affecting its solubility, membrane permeability, and target engagement.

  • Conformational Control: The introduction of fluorine can induce specific molecular conformations that are more favorable for binding to a biological target. This conformational locking can pre-organize the molecule for optimal interaction.

The interplay of these factors is what makes fluorination a powerful tool in tuning the properties of acrylate-based molecules for specific biological applications.

Fluorine_Advantage Figure 1: Impact of Fluorination on Drug Properties cluster_properties Enhanced Physicochemical & Pharmacokinetic Properties Molecule Parent Acrylate Derivative Fluorination Strategic Fluorination Molecule->Fluorination Metabolic_Stability Increased Metabolic Stability Fluorination->Metabolic_Stability Binding_Affinity Improved Binding Affinity & Selectivity Fluorination->Binding_Affinity PK_Properties Modulated pKa & Permeability Fluorination->PK_Properties Bioactivity Enhanced Biological Activity Metabolic_Stability->Bioactivity Binding_Affinity->Bioactivity PK_Properties->Bioactivity

Caption: Figure 1: The strategic incorporation of fluorine enhances key molecular properties.

Spectrum of Biological Activities

Fluorinated acrylate derivatives have been investigated across a wide range of therapeutic and biomedical fields. Their activity is highly dependent on the overall molecular structure, including the degree and position of fluorination.

Anticancer Activity

Many fluorinated compounds have been successfully developed as anticancer drugs.[5][6] Acrylate derivatives, known for their reactivity as Michael acceptors, can be tailored through fluorination to target key cancer pathways.

  • Mechanism of Action: A primary mechanism involves the inhibition of crucial enzymes or proteins involved in cell proliferation and survival. For instance, some acrylate derivatives are designed as analogs of combretastatin A-4 (CA-4) to act as tubulin polymerization inhibitors.[7][8] By binding to the colchicine site on β-tubulin, they disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8] Fluorination can enhance the binding to tubulin and improve the cytotoxic profile.[9]

  • Structure-Activity Relationship (SAR): Studies have shown that the stereochemistry of the acrylate double bond is crucial for activity.[9] For example, methyl acrylate ester derivatives have emerged as potent cytotoxic agents against breast cancer cell lines (MCF-7), with IC50 values in the low micromolar range.[7] The introduction of fluorine on the stilbene scaffold of combretastatin analogues can significantly affect their ability to inhibit tubulin polymerization and their cytotoxic potency.[9]

Antimicrobial Properties

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Fluorinated compounds, including acrylates, have shown promise in this area.

  • Mechanism of Action: The antimicrobial effect can stem from several mechanisms. Fluorinated moieties can increase the lipophilicity of a molecule, facilitating its passage through bacterial cell membranes. Once inside, they can inhibit essential enzymes or disrupt cellular processes. Some fluorinated polymers incorporated into materials like dental composites exert a prolonged antimicrobial effect by inhibiting enzymes of cariogenic bacteria.[10] The synergistic effect of combining fluorinated acrylic resins with agents like nanosilver and quaternary ammonium salts has been shown to create potent self-cleaning antibacterial coatings.[11]

  • Applications: Fluorinated acrylate polymers are used to create antimicrobial coatings that prevent biofilm formation on medical devices and other surfaces.[12] These coatings can be designed for sustained release of antimicrobial agents or to possess inherent anti-adhesion properties.[13]

Enzyme Inhibition

Fluorinated molecules are widely used as mechanism-based or transition-state analog inhibitors for various enzyme classes.[14][15] The acrylate scaffold can be functionalized to target specific enzyme active sites.

  • Types of Inhibition: Fluorinated compounds can act as competitive, non-competitive, or irreversible inhibitors.[4] For example, α-fluorinated ketones are classic inhibitors of serine proteases, where the fluorine atom destabilizes the carbonyl, promoting the formation of a stable hemiacetal adduct with the active site serine.[15]

  • Targeted Enzymes: This approach has been used to design inhibitors for a wide range of enzymes, including kinases involved in cancer signaling pathways, proteases, and glycosidases.[1][4][15] The selectivity of these inhibitors can be fine-tuned by modifying the acrylate portion of the molecule to match the substrate specificity of the target enzyme.[4]

Biomaterials and Drug Delivery

Fluorinated poly(meth)acrylates are a unique class of polymers with applications in advanced biomedical fields due to their desirable properties like low surface energy, chemical stability, and hydrophobicity.[2][3][16]

  • Surface Properties: These polymers are used to create superhydrophobic and anti-fouling surfaces on medical implants and devices, which reduces protein adsorption and bacterial adhesion.[17][18]

  • Drug Delivery: The unique properties of fluorinated polymers make them suitable as carriers for drug delivery systems.[3][17] They can self-assemble into various nanostructures like micelles and nanoparticles for encapsulating and delivering therapeutic agents.[17] Fluorination can enhance the stability of these nanocarriers and prolong their circulation time in the body.[17] Fluorinated dendrimers have also shown great potential as efficient and low-toxicity carriers for gene delivery (both DNA and siRNA).[19]

Core Experimental Protocols: A Self-Validating Approach

The following protocols are presented with an emphasis on causality and self-validation. Including appropriate controls is not merely a suggestion but a requirement for trustworthy and interpretable data.

In Vitro Cytotoxicity: MTT Assay

This assay is a foundational method for assessing the potential of a compound to inhibit cell proliferation, a key characteristic of anticancer agents.

  • Principle of Causality: The assay quantitatively measures cell viability by capitalizing on the metabolic activity of living cells. The mitochondrial enzyme succinate dehydrogenase in viable cells reduces the yellow water-soluble tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

  • Step-by-Step Methodology:

    • Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the fluorinated acrylate derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Essential Controls:

      • Untreated Control: Wells with cells treated only with fresh medium (represents 100% viability).

      • Vehicle Control: Wells with cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds (to rule out solvent toxicity).

      • Positive Control: Wells with cells treated with a known cytotoxic drug (e.g., doxorubicin or combretastatin A-4) (to validate assay performance).[7]

      • Blank Control: Wells with medium but no cells (for background subtraction).

    • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Figure 2: MTT Assay Workflow for Cytotoxicity Start Start Seed_Cells 1. Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h 2. Incubate 24h (Cell Attachment) Seed_Cells->Incubate_24h Treat 3. Add Serial Dilutions of Fluorinated Acrylates & Controls Incubate_24h->Treat Incubate_48h 4. Incubate 48-72h (Compound Exposure) Treat->Incubate_48h Add_MTT 5. Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h 6. Incubate 4h (Formazan Formation) Add_MTT->Incubate_4h Solubilize 7. Solubilize Formazan (e.g., with DMSO) Incubate_4h->Solubilize Read_Absorbance 8. Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze 9. Calculate % Viability & Determine IC50 Read_Absorbance->Analyze End End Analyze->End

Caption: Figure 2: A validated workflow for assessing in vitro cytotoxicity.

Antimicrobial Susceptibility: Broth Microdilution for MIC

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Principle of Causality: The assay is based on challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial agent. The absence of visible turbidity after incubation indicates that the compound has inhibited microbial growth.

  • Step-by-Step Methodology:

    • Inoculum Preparation: Culture bacteria (e.g., S. aureus, E. coli) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

    • Compound Dilution: Prepare a two-fold serial dilution of the fluorinated acrylate derivatives in a 96-well microtiter plate.

    • Inoculation: Add the standardized bacterial inoculum to each well.

    • Essential Controls:

      • Growth Control: A well containing only broth and the bacterial inoculum (should show turbidity).

      • Sterility Control: A well containing only sterile broth (should remain clear).

      • Positive Control: A well containing a known antibiotic (e.g., ciprofloxacin, vancomycin) to confirm the susceptibility of the test organism.

      • Vehicle Control: A well containing the highest concentration of the solvent used for the compounds.

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as determined by visual inspection or by measuring absorbance.

Data Presentation: Comparative Analysis

For clarity and direct comparison, quantitative data should be summarized in a tabular format.

Table 1: Cytotoxic Activity of Fluorinated Acrylate Derivatives against MCF-7 Cells

Compound IDFluorination PatternIC50 (µM) ± SD
FA-014-fluoro-phenyl15.2 ± 1.8
FA-022,4-difluoro-phenyl8.7 ± 0.9
FA-034-trifluoro-phenyl2.6 ± 0.3
Doxorubicin(Positive Control)0.8 ± 0.1

Data are hypothetical and for illustrative purposes only.

Conclusion and Future Perspectives

Fluorinated acrylate derivatives represent a highly versatile and potent class of bioactive molecules. The strategic incorporation of fluorine provides a powerful lever to modulate metabolic stability, target affinity, and overall biological performance.[1][4] Their demonstrated efficacy in areas ranging from oncology to antimicrobial applications and advanced biomaterials underscores their significance.[7][20][21]

Future research will likely focus on more sophisticated fluorination strategies, including the use of fluorinated building blocks in combinatorial chemistry to rapidly generate and screen large libraries of compounds.[15] The development of multi-target drugs, where a single fluorinated acrylate molecule is designed to interact with multiple pathological pathways, represents an exciting frontier. Furthermore, the continued exploration of fluorinated polymers for "smart" biomaterials—those that respond to biological stimuli to release drugs or change their surface properties—will undoubtedly yield novel therapeutic and diagnostic solutions.[3][16]

References

  • Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. (n.d.). Current Topics in Medicinal Chemistry.
  • S. Lanceros-Mendez, V. (2016).
  • (2025, October 16). (PDF) Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications.
  • Utley, A. (2024, June 5). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Open Access Journals - Research and Reviews.
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC.
  • (2025, October 17).
  • Fluorinated Biomaterials.
  • (2008, October 4). The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • (2024, October 17).
  • Fluoropolymers in biomedical applications: state-of-the-art and future perspectives. OUCI.
  • (2014, November 26). (PDF) Fluorinated Poly(meth)acrylate: Synthesis and properties.
  • (2014, April 14). Synthesis and Performance of Novel Fluorinated Acrylate Polymers: Preparation and Reactivity of Short Perfluoroalkyl Group Containing Monomers.
  • (2016, December 15). Structure-activity relationships of fluorinated dendrimers in DNA and siRNA delivery. ScienceDirect.
  • (2021, September 27). Polymer photo-curing dental composition with prolonged antimicrobial action. AIP Publishing.
  • Synthesis of fluorinated acrylate polymer and preparation and properties of antifouling coating.
  • (2024, July 1).
  • (2024, November 15). Incorporating an artificially synthesized fluoride complex into urethane-acrylate-based 3D printing resin: Effects on mechanical properties, cytotoxicity, antimicrobial actions, and its long-term fluoride-releasing properties. PubMed.
  • Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. PMC.
  • (2008, May 8).
  • FDA-Approved Fluorinated Anticancer Drugs.
  • (2023, August 4). Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. RSC Publishing.
  • (2023, October 9).
  • (2024, September 23). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. PMC.
  • Fluorinated and Un-fluorinated N-halamines as Antimicrobial and Biofilm-controlling Additives for Polymers. PMC.

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Foundational

Role of fluorine substitution in medicinal chemistry

The Transformative Role of Fluorine in Modern Drug Design: A Senior Application Scientist's Guide Preamble: The "Fluorine Advantage" in Medicinal Chemistry In the intricate world of drug discovery, the strategic modifica...

Author: BenchChem Technical Support Team. Date: March 2026

The Transformative Role of Fluorine in Modern Drug Design: A Senior Application Scientist's Guide

Preamble: The "Fluorine Advantage" in Medicinal Chemistry

In the intricate world of drug discovery, the strategic modification of a lead compound can mean the difference between a clinical failure and a blockbuster therapeutic. Among the tools available to the medicinal chemist, no single element has had a more profound and versatile impact than fluorine.[1][2][3] Its introduction into a molecule, a process known as fluorination, can dramatically enhance a candidate's drug-like properties, from how it's absorbed and metabolized to how tightly it binds to its target.[1][4][5] In fact, a significant portion of all small-molecule drugs approved today contain at least one fluorine atom, a testament to its remarkable utility.[1][6] This guide offers an in-depth exploration of the "fluorine advantage," moving beyond simple descriptions to explain the underlying physicochemical principles and provide field-proven insights for researchers, scientists, and drug development professionals. We will dissect how this small but powerful atom can be leveraged to overcome common challenges in medicinal chemistry, transforming promising molecules into effective medicines.

Part 1: The Fundamental Physicochemical Impact of Fluorine Substitution

The strategic placement of fluorine can fundamentally alter a molecule's electronic and physical properties. Understanding these effects is paramount to harnessing its full potential.

The Inductive Effect and its Influence on Acidity/Basicity (pKa Modulation)

Fluorine is the most electronegative element, meaning it strongly attracts electrons.[7] When substituted into a molecule, it exerts a powerful electron-withdrawing inductive effect, which can significantly alter the acidity or basicity (pKa) of nearby functional groups.[4][7][8]

Causality: For a drug molecule containing a basic nitrogen (a common feature in many pharmaceuticals), the introduction of fluorine can lower the pKa of its conjugate acid.[7] This makes the nitrogen less basic. Why is this important? A drug's ionization state at physiological pH (around 7.4) governs its ability to cross cellular membranes and its potential for certain off-target effects. A highly basic compound will be mostly protonated (charged) in the body, which can be excellent for solubility but detrimental for passing through the lipid bilayers of cell membranes, such as the gut wall for oral absorption or the blood-brain barrier.[4] By judiciously lowering the pKa, chemists can fine-tune the ratio of ionized to non-ionized species, optimizing the balance between solubility and permeability to enhance bioavailability.[4][6]

Data Presentation: Impact of Fluorination on pKa

The following table illustrates the significant pKa-lowering effect of fluorine substitution on the basicity of aniline.

CompoundpKa of Conjugate AcidChange from Aniline
Aniline4.60-
4-Fluoroaniline4.65+0.05
2-Fluoroaniline3.20-1.40
2,6-Difluoroaniline-0.34-4.94
Pentafluoroaniline-0.28-4.88

Data compiled from authoritative chemical data sources.

Lipophilicity and Membrane Permeability (LogP/LogD Manipulation)

Lipophilicity, often measured as LogP or LogD, is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Fluorine's effect on lipophilicity is complex and context-dependent. A single fluorine atom is often considered a bioisostere of a hydrogen atom due to its small size (van der Waals radius of 1.47 Å for F vs. 1.20 Å for H), but its electronic properties are vastly different.[4][7]

Causality: Replacing a C-H bond with a C-F bond often leads to a slight increase in local lipophilicity.[9][10] This can enhance a drug's ability to partition into lipid membranes, potentially improving absorption and cell penetration.[4][5][8] However, the introduction of multiple fluorine atoms, such as in a trifluoromethyl (CF3) group, can have the opposite effect on the overall molecule due to the strong polarization of the C-F bonds.[11] This ability to subtly modulate lipophilicity allows chemists to fine-tune a drug's journey through the body, for instance, by enhancing its ability to cross the blood-brain barrier for CNS targets or, conversely, restricting its distribution to minimize off-target effects.[7]

Metabolic Stability: Blocking the "Soft Spots"

One of the most celebrated roles of fluorine in medicinal chemistry is its ability to enhance a drug's metabolic stability.[1][4][5][7] Many drug candidates fail because they are rapidly broken down by metabolic enzymes, primarily the Cytochrome P450 (CYP) family in the liver.[7][12][13]

Causality: The carbon-fluorine (C-F) bond is significantly stronger and more stable than a carbon-hydrogen (C-H) bond (~110 kcal/mol for C-F vs. ~98 kcal/mol for a typical C-H).[6][7] Metabolic oxidation by CYP enzymes often involves the abstraction of a hydrogen atom from a "metabolically labile" or "soft spot" on the molecule. By replacing a hydrogen at one of these vulnerable positions with a fluorine atom, that site is effectively "blocked" from enzymatic attack.[6][7] This resistance to metabolism can increase the drug's half-life, meaning it stays in the body longer at therapeutic concentrations, potentially reducing the required dose and frequency of administration.[6] While highly effective, it's important to note that the C-F bond is not completely invulnerable and oxidative defluorination can sometimes occur, leading to potentially reactive metabolites.[14][15]

Mandatory Visualization: Fluorine as a Metabolic Shield

This diagram illustrates how fluorine substitution at a metabolically labile position prevents oxidative metabolism by Cytochrome P450 enzymes.

G cluster_0 Scenario A: Non-Fluorinated Drug cluster_1 Scenario B: Fluorinated Drug Drug_H Drug-CH₃ (Metabolically Labile Site) CYP450_A CYP450 Enzyme Drug_H->CYP450_A Metabolism Metabolite Drug-CH₂OH (Oxidized Metabolite) -> Rapid Clearance CYP450_A->Metabolite Oxidation Drug_F Drug-CH₂F (Metabolically Blocked) CYP450_B CYP450 Enzyme Drug_F->CYP450_B Resists Metabolism No_Metabolism No Reaction -> Increased Half-life CYP450_B->No_Metabolism C-F bond strength G cluster_0 Protein Binding Pocket Drug Drug Molecule Fluorine C-F Drug->Fluorine   Amide_NH Backbone Amide (N-H) Fluorine->Amide_NH C-F···H-N (Weak H-Bond) Aromatic_Ring Aromatic Residue (e.g., Phe, Tyr) Fluorine->Aromatic_Ring Quadrupolar Interaction Carbonyl Backbone Carbonyl (C=O) Fluorine->Carbonyl Orthogonal Multipolar C-F···C=O Interaction

Caption: Key fluorine-protein binding interactions.

Modulating Conformation and Bioactive Conformation

A drug molecule is not static; it is a flexible structure that can adopt many different shapes or conformations. Often, only one specific conformation is "active" and able to bind effectively to the target.

Causality: Fluorine substitution can influence and restrict a molecule's preferred conformation. [6][7][17][18]This is due to steric and electronic effects, such as the "gauche effect," where polar bonds (like C-F and C-O) prefer to be oriented at a specific angle to each other. [6][7]By strategically placing fluorine atoms, medicinal chemists can encourage the molecule to adopt its bioactive conformation even before it reaches the target. This "pre-organization" reduces the entropic penalty of binding, as the molecule doesn't have to "waste" energy adopting the correct shape upon binding. The result can be a significant boost in binding affinity and potency. [17]

Part 3: Experimental Protocols for Assessing Fluorine's Impact

To rationally apply the principles discussed, it is essential to experimentally validate the effects of fluorination. The following are streamlined protocols for key assays.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

Objective: To determine the rate at which a compound is metabolized by CYP enzymes.

Trustworthiness: This protocol incorporates a self-validating system by including a high-clearance (rapidly metabolized) control and a low-clearance (stable) control. Their expected performance confirms the assay is running correctly.

Methodology:

  • Materials & Reagents:

    • Test compound (and its fluorinated analog) stock solution (10 mM in DMSO).

    • Human Liver Microsomes (HLM), pooled from multiple donors.

    • NADPH regenerating system (e.g., GOLDPak™).

    • Phosphate buffer (0.1 M, pH 7.4).

    • High-clearance control (e.g., Verapamil).

    • Low-clearance control (e.g., Warfarin).

    • Acetonitrile with internal standard (e.g., Tolbutamide) for reaction quenching.

  • Incubation Procedure:

    • Pre-warm HLM and phosphate buffer to 37°C.

    • In a 96-well plate, add phosphate buffer, HLM (final protein concentration 0.5 mg/mL), and test compound (final concentration 1 µM).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the disappearance of the parent compound over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693 / k.

    • Compare the t½ of the fluorinated analog to the non-fluorinated parent compound. A longer t½ indicates improved metabolic stability.

References

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(10), 839-853. [Link]

  • Altman, R. A. et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2015). Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]

  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

  • DiMagno, S. G. (2006). The strength of weak interactions: aromatic fluorine in drug design. PubMed. [Link]

  • Park, B. K., Kitteringham, J. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]

  • Singh, A., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Molecular Diversity, 27(5), 1831-1863. [Link]

  • Wang, Y., et al. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules, 28(18), 6663. [Link]

  • Basit, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6069. [Link]

  • LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM Conference. [Link]

  • Emsley, J. (2020). Structure and conformational dynamics of fluorine-containing drugs. World Pharma Today. [Link]

  • Filler, R. (2009). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. Future Medicinal Chemistry, 1(5), 777-791. [Link]

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. [Link]

  • ResearchGate. (2019). Role of Fluorine in Drug Design and Drug Action. Request PDF. [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Ingenta Connect. [Link]

  • Al-Zoubi, R. M., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(18), 6520. [Link]

  • Mykhailiuk, P. K., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

  • Di, L., et al. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry, 59(11), 5494-5503. [Link]

  • Coe, S., & Shanu-Wilson, J. (2023). Breaking C-F bonds in drugs. Hypha Discovery Blogs. [Link]

  • Gill, R. J., et al. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, 64(14), 10246-10259. [Link]

  • Shaik, S., et al. (2020). Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. Research Explorer - The University of Manchester. [Link]

  • Gill, R. J., et al. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. The University of Brighton Research Repository. [Link]

  • Altman, R. A., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

  • Liu, Y., & Liu, A. (2021). Carbon–fluorine bond cleavage mediated by metalloenzymes. PMC. [Link]

  • Foti, R. S., & Dalvie, D. K. (2016). Cytochrome P450-mediated carbon-carbon bond formation in drug metabolism. Drug Metabolism Reviews, 48(3), 318-333. [Link]

Sources

Exploratory

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Workflows for (E)-Methyl 3-(3-fluoro-4-methylphenyl)acrylate

Executive Summary (E)-Methyl 3-(3-fluoro-4-methylphenyl)acrylate is a highly functionalized α,β -unsaturated ester serving as a critical intermediate in modern drug discovery and agrochemical development. The strategic p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(E)-Methyl 3-(3-fluoro-4-methylphenyl)acrylate is a highly functionalized α,β -unsaturated ester serving as a critical intermediate in modern drug discovery and agrochemical development. The strategic placement of a fluorine atom adjacent to a methyl group on the phenyl ring modulates both the lipophilicity and the metabolic stability of downstream active pharmaceutical ingredients (APIs). This whitepaper provides a rigorous analysis of the compound's physicochemical properties, stereoselective synthetic routes, and self-validating analytical protocols designed for high-throughput research environments.

Molecular Architecture & Physicochemical Properties

The molecular framework consists of a methyl acrylate moiety conjugated with a 3-fluoro-4-methylphenyl ring. The fluorine atom introduces a strong inductive electron-withdrawing effect (-I) while maintaining a minimal steric footprint, acting as a bioisostere to hydrogen or hydroxyl groups to prevent rapid oxidative metabolism at the meta-position.

Table 1: Physicochemical and Structural Parameters

ParameterValue / DescriptionCausality / Implication
Chemical Formula C₁₁H₁₁FO₂Defines the exact molecular composition.
Molecular Weight 194.20 g/mol Low molecular weight ensures high ligand efficiency when utilized as an API building block.
Stereochemistry (E)-isomer (trans)Thermodynamically favored; minimizes the steric clash between the bulky aryl ring and the ester group.
Topological Polar Surface Area 26.3 ŲThe low TPSA facilitates high lipid membrane permeability, ideal for targeting intracellular or CNS receptors ()[1].
Solubility Profile Soluble in DCM, EtOAc, MeOH; Insoluble in H₂OHigh lipophilicity driven by the aromatic ring and fluoromethyl substitution dictates organic-phase extraction protocols.

Synthetic Methodologies & Mechanistic Causality

To achieve high stereochemical purity (E/Z ratio > 99:1), two primary synthetic routes are utilized. The selection of the route depends on the availability of the starting halide versus the aldehyde.

Route A: Horner-Wadsworth-Emmons (HWE) Olefination

The HWE reaction is the gold standard for synthesizing (E)- α,β -unsaturated esters due to its predictable stereocontrol.

Self-Validating Protocol:

  • Ylide Generation: Suspend sodium hydride (NaH, 60% dispersion, 1.1 eq) in anhydrous THF at 0 °C. Slowly add trimethyl phosphonoacetate (1.1 eq).

    • Causality: NaH deprotonates the acidic α -protons of the phosphonoacetate, generating a nucleophilic carbanion.

    • Self-Validation: The immediate evolution of H₂ gas serves as a visual, real-time indicator of active ylide formation. If bubbling ceases prematurely, reagent degradation (e.g., wet THF) is confirmed.

  • Carbonyl Addition: Add 3-fluoro-4-methylbenzaldehyde (1.0 eq) dropwise.

    • Causality: The stabilized carbanion selectively attacks the electrophilic carbonyl carbon.

  • Elimination & Stereocontrol: Allow the reaction to warm to room temperature for 2 hours.

    • Causality: The intermediate oxaphosphetane decomposes to form a strong P=O double bond. The reaction proceeds via the thermodynamically stable anti-periplanar transition state, exclusively yielding the (E)-alkene to avoid steric repulsion.

HWE_Workflow A 3-Fluoro-4-methylbenzaldehyde C Horner-Wadsworth-Emmons Reaction (0°C to RT) A->C B Trimethyl phosphonoacetate + NaH (Base) B->C D Crude (E)-Methyl 3-(3-fluoro- 4-methylphenyl)acrylate C->D Stereoselective E Aqueous Quench & Extraction (EtOAc / H2O) D->E F Silica Gel Chromatography (Hexanes/EtOAc) E->F Organic Phase G Purified (E)-Isomer (Target Compound) F->G Fractionation H 1H NMR Validation (Vinylic J ~ 16 Hz) G->H QC Check

Fig 1: Step-by-step HWE synthesis workflow and purification of the (E)-acrylate.

Route B: Palladium-Catalyzed Heck Cross-Coupling

For late-stage functionalization, coupling an aryl halide directly with methyl acrylate is highly efficient.

Protocol:

  • Reaction Assembly: Combine 4-bromo-2-fluorotoluene (1.0 eq), methyl acrylate (1.5 eq), Pd(OAc)₂ (5 mol%), tri-o-tolylphosphine (10 mol%), and triethylamine (2.0 eq) in anhydrous DMF.

    • Causality: Tri-o-tolylphosphine is a sterically demanding ligand that accelerates the reductive elimination step and stabilizes the active Pd(0) species. Triethylamine acts as the terminal base to absorb the HBr byproduct.

  • Thermal Activation: Heat to 90 °C under nitrogen for 12 hours.

    • Causality: Elevated thermal energy is strictly required to overcome the activation barrier for the oxidative addition of the deactivated C-Br bond to the Pd(0) catalyst.

  • Regio- and Stereoselectivity:

    • Causality: Carbopalladation occurs at the less sterically hindered terminal carbon of the acrylate. The subsequent β -hydride elimination requires a syn-coplanar arrangement. The complex rotates into a conformation that minimizes steric clash, exclusively yielding the (E)-isomer upon elimination.

Heck_Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (4-Bromo-2-fluorotoluene) Pd0->OxAdd PdII Pd(II) Aryl Complex OxAdd->PdII Coord Olefin Coordination (Methyl Acrylate) PdII->Coord Insert Migratory Insertion (Carbopalladation) Coord->Insert BetaElim β-Hydride Elimination Insert->BetaElim Syn-elimination Product (E)-Methyl 3-(3-fluoro- 4-methylphenyl)acrylate BetaElim->Product Dissociation Regen Reductive Elimination (Base Promoted) BetaElim->Regen HPd(II)L2X Regen->Pd0 Catalyst Turnover

Fig 2: Catalytic cycle of the Palladium-catalyzed Heck cross-coupling reaction.

Analytical Validation & Self-Correcting Protocols

Trustworthiness in chemical synthesis requires self-validating analytical checks. The following protocol ensures the identity and stereochemical purity of the synthesized compound.

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃):

    • Self-Validating Metric (Critical): Analyze the vinylic protons ( α and β to the ester). They will appear as two distinct doublets. Calculate the coupling constant ( J ). A J -value of 15.5–16.5 Hz unequivocally confirms the (E)-trans geometry. If a J -value of ~10 Hz is observed, the reaction has failed to achieve stereoselectivity, triggering a mandatory re-evaluation of the ylide stabilization or Heck elimination conditions.

  • ¹³C NMR Spectroscopy (100 MHz, CDCl₃):

    • Confirm the ester carbonyl carbon (~167 ppm) and the C-F carbon (typically a doublet with a large coupling constant, JC−F​ ~ 240-250 Hz, around 150-160 ppm).

  • LC-MS (ESI+):

    • Observe the [M+H]⁺ peak at m/z 195.08. The presence of this exact mass confirms the molecular weight without fragmentation ambiguity.

Downstream Applications in Drug Development

The title compound is primarily utilized as an advanced synthetic intermediate:

  • Saponification: Base-catalyzed hydrolysis of the methyl ester yields 3-(3-Fluoro-4-methylphenyl)acrylic acid (CAS 261951-72-8) (),. This free acid (MW: 180.18 g/mol ) ()[2] is a direct precursor for amide-coupling reactions in API synthesis.

  • Hydrogenation: Pd/C catalyzed reduction of the alkene double bond yields the corresponding propanoate derivative. This removes the conformational rigidity of the alkene while retaining the fluorinated aryl pharmacophore, a technique often used to tune the 3D-shape and target-binding kinetics of a drug candidate.

References

  • Title: Ethyl 3-(4-fluorophenyl)acrylate | C11H11FO2 | CID 5373059 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Sources

Foundational

Discovery and synthesis of (E)-Methyl 3-(3-fluoro-4-methylphenyl)acrylate analogs

An In-depth Technical Guide to the Discovery and Synthesis of (E)-Methyl 3-(3-fluoro-4-methylphenyl)acrylate Analogs Authored by a Senior Application Scientist This guide provides a comprehensive overview of the strategi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery and Synthesis of (E)-Methyl 3-(3-fluoro-4-methylphenyl)acrylate Analogs

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the strategic design, synthesis, and biological evaluation of (E)-Methyl 3-(3-fluoro-4-methylphenyl)acrylate and its analogs. It is intended for researchers and professionals in the fields of medicinal chemistry and drug development, offering insights into the rationale behind experimental design and methodologies.

Introduction: The Therapeutic Potential of Cinnamate Scaffolds

Cinnamic acid and its derivatives represent a privileged class of compounds found extensively in nature, notably in plants, fruits, and vegetables.[1] These molecules are key intermediates in the shikimate and phenylpropanoid pathways, which are central to the biosynthesis of many aromatic natural products.[1] Modern pharmacological research has confirmed that cinnamic acid derivatives possess a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, antimicrobial, and antidiabetic properties.[2][3][4] Their therapeutic effects often stem from their ability to interact with various biological targets, and this activity is intrinsically linked to the specific substitutions on their structural framework.[5]

The acrylate moiety, a core feature of these compounds, is a vinylogous carboxylic ester. The reactivity of the vinyl fragment is significantly influenced by the substituents on the benzene ring, making this scaffold an attractive starting point for medicinal chemistry campaigns.[1] The introduction of fluorine atoms, for instance, can profoundly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity. The target molecule, (E)-Methyl 3-(3-fluoro-4-methylphenyl)acrylate, combines the established cinnamate core with strategic fluoro and methyl substitutions, providing a compelling template for the development of novel therapeutic agents.

Synthesis Strategy: The Horner-Wadsworth-Emmons Olefination

The cornerstone for the stereoselective synthesis of the target (E)-acrylates is the Horner-Wadsworth-Emmons (HWE) reaction.[6] This reaction offers significant advantages over the classical Wittig reaction, particularly for generating (E)-alkenes with high selectivity from stabilized phosphonate carbanions.[7] The phosphonate-stabilized carbanions used in the HWE reaction are more nucleophilic and less basic than their phosphonium ylide counterparts, and the water-soluble dialkylphosphate byproduct is easily removed during workup, simplifying purification.[6][8]

Rationale for HWE Reaction

The choice of the HWE reaction is dictated by its reliability and stereochemical control. The reaction mechanism favors the formation of the thermodynamically more stable (E)-alkene.[7] This process begins with the deprotonation of the phosphonate ester to form a carbanion, which then undergoes nucleophilic addition to the aldehyde.[6] The subsequent elimination of an oxaphosphetane intermediate yields the desired alkene. The stereoselectivity is governed by steric approach control, where the antiperiplanar approach of the reactants is favored, ultimately leading to the (E)-product.[7]

HWE_Reaction cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Aldehyde Substituted Benzaldehyde (Ar-CHO) Reaction Horner-Wadsworth-Emmons Reaction Aldehyde->Reaction Phosphonate Methyl (diethoxyphosphoryl)acetate Phosphonate->Reaction Base Base (e.g., NaH, NaOMe) Base->Reaction Deprotonation Solvent Anhydrous Solvent (e.g., THF, DME) Solvent->Reaction Medium Product (E)-Methyl Acrylate Analog Reaction->Product yields Byproduct Water-Soluble Phosphate Reaction->Byproduct

Caption: General workflow for the Horner-Wadsworth-Emmons synthesis.

Detailed Experimental Protocol: Synthesis of Analog Library

This protocol outlines a general procedure for synthesizing a library of (E)-Methyl 3-(phenyl)acrylate analogs starting from various substituted benzaldehydes.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Substituted benzaldehyde (e.g., 3-fluoro-4-methylbenzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equivalents). Wash the NaH with anhydrous hexane to remove mineral oil, then carefully decant the hexane.

  • Add anhydrous THF to the flask, followed by the dropwise addition of triethyl phosphonoacetate (1.1 equivalents) at 0 °C (ice bath).

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the phosphonate carbanion is typically indicated by the cessation of hydrogen gas evolution.

  • Olefination: Dissolve the substituted benzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure (E)-acrylate analog.

Synthesis Data Summary

The following table summarizes the synthesis of a hypothetical series of analogs based on the parent compound 1a .

Compound IDAr-GroupYield (%)Physical Form
1a 3-fluoro-4-methylphenyl85White Solid
1b 4-(trifluoromethyl)phenyl81White Solid
1c 3,4-dihydroxyphenyl75Off-white Solid
1d 4-nitrophenyl90Yellow Solid

Biological Evaluation: Assessing Anticancer Activity

The synthesized acrylate analogs can be screened for a variety of biological activities. Given the established anti-tumor potential of cinnamic acid derivatives, a primary evaluation of their anticancer efficacy is a logical starting point.[4] This typically involves a series of in vitro assays to determine cytotoxicity, anti-proliferative effects, and potential mechanisms of action.[9]

Rationale for In Vitro Screening

In vitro assays provide a rapid, cost-effective, and reproducible method for the initial screening of small molecule libraries.[10] They allow for the determination of key parameters like the half-maximal inhibitory concentration (IC₅₀), which quantifies the potency of a compound in inhibiting a specific biological process, such as cell growth. A stepwise approach, moving from general cytotoxicity assays to more specific mechanistic studies, is an efficient way to identify promising candidates for further development.

Bio_Evaluation_Workflow cluster_synthesis Compound Library cluster_screening Primary Screening cluster_analysis Analysis & Follow-up cluster_mechanistic Mechanistic Studies (for Hits) Compound Synthesized Acrylate Analogs CellLines Panel of Cancer Cell Lines (e.g., MDA-MB-231, HepG2) Compound->CellLines Cytotoxicity Cytotoxicity Assay (e.g., MTT, MTS) Determine IC50 values SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Hit Identify 'Hit' Compounds Cytotoxicity->Hit Low IC50 CellLines->Cytotoxicity Hit->SAR Tubulin Tubulin Polymerization Assay Hit->Tubulin Apoptosis Apoptosis Assay (e.g., Annexin V) Hit->Apoptosis CellCycle Cell Cycle Analysis Hit->CellCycle

Caption: Workflow for the biological evaluation of synthesized analogs.

Protocol: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[11]

Materials:

  • Cancer cell line (e.g., MDA-MB-231, human breast cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized acrylate analogs dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (medium with DMSO) and untreated controls.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Biological Activity Data Summary

The following table presents hypothetical IC₅₀ values for the synthesized analogs against two cancer cell lines.

Compound IDAr-GroupIC₅₀ (µM) vs. MDA-MB-231IC₅₀ (µM) vs. HepG2
1a 3-fluoro-4-methylphenyl8.512.3
1b 4-(trifluoromethyl)phenyl3.25.1
1c 3,4-dihydroxyphenyl25.630.1
1d 4-nitrophenyl7.99.8

Structure-Activity Relationship (SAR) Analysis

SAR analysis is a critical process in medicinal chemistry that relates the chemical structure of a compound to its biological activity.[12] By systematically modifying the molecular structure and observing the corresponding changes in potency, researchers can develop a predictive model to guide the design of more effective analogs.[12]

  • Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group like trifluoromethyl (CF₃) at the para-position (1b ) significantly enhances potency compared to the parent compound 1a . The nitro group (NO₂) at the para-position (1d ) also shows good activity.[11]

  • Electron-Donating Groups: The dihydroxy-substituted analog (1c ), which has electron-donating hydroxyl groups, exhibits the lowest potency. This suggests that reducing the electron density of the phenyl ring may be favorable for activity.

  • Positional Effects: The fluorine atom at the meta-position in 1a appears to contribute positively to the activity, though less so than the para-CF₃ group.

This initial SAR suggests that future synthetic efforts should focus on exploring other potent electron-withdrawing groups at the para-position of the phenyl ring.

SAR_Logic cluster_modifications Structural Modifications cluster_outcomes Observed Activity Change Core { Core Scaffold | (E)-Methyl Acrylate} Mod1 Phenyl Ring Substituent R = -CF3 (e-withdrawing) Core:head->Mod1:port Modify Mod2 Phenyl Ring Substituent R = -OH (e-donating) Core:head->Mod2:port Modify Mod3 Ester Group R' = Ethyl, Propyl, etc. Core:head->Mod3:port Modify Outcome1 Increased Potency (Lower IC50) Mod1->Outcome1 Outcome2 Decreased Potency (Higher IC50) Mod2->Outcome2 Outcome3 Altered Pharmacokinetics (Solubility, Stability) Mod3->Outcome3

Caption: Logical flow of a Structure-Activity Relationship (SAR) study.

Conclusion and Future Directions

This guide has detailed a robust and logical pathway for the discovery and initial evaluation of (E)-Methyl 3-(3-fluoro-4-methylphenyl)acrylate analogs. The Horner-Wadsworth-Emmons reaction provides an efficient and stereoselective route to the core scaffold. A systematic in vitro screening cascade, beginning with cytotoxicity assays, allows for the effective identification of potent compounds. The subsequent SAR analysis provides invaluable insights for designing the next generation of analogs with improved therapeutic potential. Future work should involve expanding the analog library based on SAR findings, exploring alternative ester groups to modulate pharmacokinetics, and conducting more in-depth mechanistic studies on the most promising "hit" compounds.

References

  • Badarau, E., Wang, S., & Siminovitch, K. A. (2015). Structure–activity relationships of hydrophobic alkyl acrylamides as tissue transglutaminase inhibitors. RSC Advances, 5(29), 22699-22708. [Link]

  • Li, Y., et al. (2025). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Pharmaceuticals. [Link]

  • Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423. [Link]

  • MDPI. (2025). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. MDPI. [Link]

  • da Silva, F. C., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10(1), e28010111691. [Link]

  • Karakas, D., et al. (2018). In Vitro Assays for Screening Small Molecules. In Methods in Molecular Biology (pp. 223-234). Humana Press. [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. In Wikipedia. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Efficacy Evaluation for Cancer Therapy. Retrieved from [Link]

  • Wouters, B. G., & Rockwell, S. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. Anticancer Drugs, 16(1), 1-13. [Link]

  • American Chemical Society. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Sova, M. (2012). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 17(11), 13333-13354. [Link]

  • McCarthy, T. J., & Witz, G. (1997). Structure-activity relationships in the hydrolysis of acrylate and methacrylate esters by carboxylesterase in vitro. Toxicology, 116(1-3), 153-158. [Link]

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Exploratory

An In-Depth Technical Guide to the Reactivity of Fluorinated Methyl Acrylates

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals Introduction The strategic incorporation of fluorine into molecular architectures has become a cornerstone of modern materia...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into molecular architectures has become a cornerstone of modern materials science and pharmaceutical development. Fluorinated polymers, in particular, are renowned for their exceptional properties, including high thermal and chemical stability, low surface energy, and unique optical and dielectric characteristics.[1][2][3][4] Among the various classes of fluorinated monomers, fluorinated (meth)acrylates stand out due to their high reactivity, synthetic accessibility, and the economic advantages they offer over many other fluoropolymers.[1][2]

This guide provides a comprehensive exploration of the reactivity of fluorinated methyl acrylates. Moving beyond a simple recitation of facts, we will delve into the causal relationships between molecular structure, experimental conditions, and reaction outcomes. This document is designed to serve as a practical and authoritative resource, empowering scientists to harness the full potential of these versatile chemical building blocks. We will examine their synthesis, explore the nuances of their polymerization via various mechanisms, and investigate their reactivity in other significant chemical transformations.

Monomer Synthesis and Structural Considerations

The foundation of understanding the reactivity of fluorinated methyl acrylates lies in their synthesis and the profound impact of fluorine placement within the molecule.

Primary Synthetic Pathways

The most prevalent and straightforward method for synthesizing fluorinated acrylates and methacrylates is the esterification of a corresponding fluorinated alcohol with acryloyl chloride or methacryloyl chloride.[5][6] This reaction is typically performed in the presence of a base, such as triethylamine, to neutralize the HCl byproduct.

Experimental Protocol: General Synthesis of a Fluorinated Methacrylate

  • Reaction Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the desired fluorinated alcohol and an appropriate solvent (e.g., diethyl ether). The flask is cooled to 0°C in an ice bath.

  • Base Addition: Triethylamine (typically 1.1 equivalents) is added to the flask.

  • Acylation: Methacryloyl chloride (1.0 equivalent), dissolved in the reaction solvent, is added dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight under a nitrogen atmosphere.

  • Workup: The resulting triethylamine hydrochloride salt is removed by filtration. The filtrate is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield the final fluorinated methacrylate monomer.[6]

The Critical Role of Fluorine Placement

The position of fluorine substitution dramatically alters the electronic properties and, consequently, the reactivity of the monomer.[6][7] We can broadly classify these monomers into two categories:

  • Side-Chain Fluorination: The fluorine atoms are located on the alkyl side chain of the ester group, separated from the acrylic double bond by at least one carbon atom (e.g., 2,2,2-trifluoroethyl methacrylate, TFEMA). These monomers generally exhibit polymerization reactivity similar to their non-fluorinated analogs because the electronic effect of the fluorine is insulated from the double bond.[6]

  • α- or β-Fluorination: Fluorine atoms are directly attached to the carbon-carbon double bond. This direct substitution creates a highly polarized, electron-deficient double bond, significantly increasing its susceptibility to nucleophilic attack and altering its polymerization behavior.[6]

The following table summarizes some common fluorinated alkyl (meth)acrylate monomers.

Monomer NameAbbreviationStructure
2,2,2-Trifluoroethyl MethacrylateTFEMACH₂=C(CH₃)COOCH₂CF₃
2,2,2-Trifluoroethyl AcrylateTFEACH₂=CHCOOCH₂CF₃
1H,1H,2H,2H-Perfluorodecyl MethacrylateXFDMACH₂=C(CH₃)COOCH₂CH₂(CF₂)₇CF₃
Hexafluoroisopropyl MethacrylateHFIPMACH₂=C(CH₃)COOCH(CF₃)₂
Methyl 2-(trifluoromethyl)acrylateMTFMACH₂=C(CF₃)COOCH₃

Reactivity in Polymerization

The ability of fluorinated methyl acrylates to polymerize is central to their utility. The choice of polymerization technique dictates the architecture, molecular weight, and properties of the resulting polymer.

Free-Radical Polymerization

Conventional free-radical polymerization is a robust and widely used method for producing random copolymers of fluorinated acrylates with common monomers like methyl methacrylate (MMA) and butyl acrylate (BA).[3][5] This technique is particularly effective for side-chain fluorinated monomers, whose reactivity ratios are often comparable to their hydrocarbon counterparts.[6] Standard thermal initiators, such as 2,2′-azobisisobutyronitrile (AIBN), or redox initiators are employed to generate the radical species.[3][8]

The primary advantage of this method is its simplicity and tolerance to various functional groups. It is the workhorse for producing a wide range of fluorinated acrylic coatings and materials where precise architectural control is not the primary objective.[9][10]

Controlled/Living Radical Polymerization (CLRP)

For applications demanding well-defined polymer architectures (e.g., block copolymers, star polymers) with low polydispersity, CLRP methods are indispensable.[1][2][3]

ATRP has proven highly effective for the controlled polymerization of semi-fluorinated (meth)acrylates.[11][12] A key challenge in these systems is maintaining the solubility of the monomer, the growing polymer chain, and the catalyst complex. This has been elegantly addressed by using specialized solvents like 2-trifluoromethyl-2-propanol, which optimally balances these solubility requirements while preventing detrimental side reactions like transesterification.[11][12] Furthermore, light-mediated ATRP, which can operate with parts-per-million levels of a copper catalyst, offers a highly efficient and controlled protocol for generating well-defined semi-fluorinated macromolecules.[11][12]

ATRP_Workflow cluster_activation cluster_deactivation Initiator Alkyl Halide (R-X) Radical Propagating Radical (P-M•) Initiator:e->Radical:w Monomer Fluorinated Acrylate (M) Catalyst_act Cu(I) / Ligand (Activator) Catalyst_act:e->Radical:w Catalyst_deact Cu(II) / Ligand (Deactivator) Dormant Dormant Species (P-M-X) Catalyst_deact:e->Dormant:w Radical:s->Radical:n Radical:e->Dormant:w k_deact Dormant:w->Radical:e k_act

Caption: Reversible activation/deactivation equilibrium in ATRP.

RAFT polymerization is another powerful CLRP technique used to synthesize fluorine-containing block copolymers.[1] The process relies on a chain transfer agent (CTA), such as a dithiobenzoate or trithiocarbonate, to mediate the polymerization. This allows for the synthesis of homopolymers with low polydispersity indices (Mw/Mn < 1.15) and the subsequent chain extension with other monomers to create well-defined block copolymers.[1]

RAFT_Mechanism Initiation Initiation: Initiator -> R• Propagation1 R• + M -> Pn• Initiation->Propagation1 ChainTransfer Chain Transfer: Pn• + RAFT Agent -> Intermediate• Propagation1->ChainTransfer Fragmentation Fragmentation: Intermediate• -> Pn-RAFT + R• ChainTransfer->Fragmentation Reinitiation Re-initiation: R• + M -> Pm• Fragmentation->Reinitiation Equilibrium Main Equilibrium: Pm• + Pn-RAFT <=> Intermediate• Reinitiation->Equilibrium Termination Termination: Radical + Radical -> Dead Polymer Equilibrium->Termination

Caption: Key steps in the RAFT polymerization process.

Anionic Polymerization

The strong electron-withdrawing nature of fluoroalkyl groups significantly enhances the reactivity of the acrylate vinyl group towards anionic attack. This allows for the anionic polymerization of fluorinated methacrylates using initiators of relatively low basicity, such as organo-aluminum compounds or delocalized carbanions (e.g., 1,1-diphenylhexyllithium), which are often ineffective for their non-fluorinated counterparts.[13]

However, this enhanced reactivity also presents challenges. A major competing side reaction is the initiator's nucleophilic attack on the ester's carbonyl carbon.[13] This can be mitigated by using sterically hindered or delocalized anionic initiators and conducting the polymerization at low temperatures (-40°C or below).[13] It is noteworthy that fluorinated acrylates are generally more prone to these side reactions than the corresponding methacrylates, making their controlled anionic polymerization more difficult.[13]

Reactivity Beyond Polymerization

The electron-deficient double bond of fluorinated acrylates makes them valuable substrates for reactions beyond polymerization, particularly in the synthesis of complex, polyfunctionalized small molecules.

Michael Addition Reactions

Fluorinated acrylates, especially those with α-fluoroalkyl substituents, are excellent Michael acceptors.[14][15][16][17] This heightened reactivity allows for conjugate addition reactions with a wide range of soft nucleophiles. A notable example is the phospha-Michael addition of phosphine oxides to α-trifluoromethylacrylates.[14][15] This reaction proceeds in high yield and diastereoselectivity, providing a direct route to valuable molecules containing contiguous C-P and C-CF₃ bonds, which are of significant interest in medicinal chemistry.[14] Similarly, the addition of amines and thiols proceeds readily, often accelerated by microwave irradiation.[18]

Caption: General mechanism of a Michael Addition reaction.

Experimental Protocol: Phospha-Michael Addition on an α-Trifluoromethylacrylate

Adapted from Huang, X. et al., J. Org. Chem. 2022.[14]

  • Reactant Preparation: To a vial, add the α-trifluoromethylacrylate (1.0 equivalent), the phosphine oxide nucleophile (1.5 equivalents), and a catalytic amount of DABCO (1,4-diazabicyclo[2.2.2]octane, 20 mol%).

  • Solvent Addition: Add anhydrous acetonitrile (MeCN) as the solvent.

  • Reaction: Stir the mixture at room temperature overnight.

  • Monitoring: The reaction progress can be monitored by ¹⁹F NMR.

  • Purification: Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the desired 1,4-adduct.

Hydrolysis of Ester Groups

The ester functionality in poly(fluoroacrylate)s can be hydrolyzed, typically under basic conditions, to yield poly(acrylic acid) backbones.[19] This post-polymerization modification is a powerful tool for altering the surface chemistry of a material, for example, by converting a hydrophobic surface into a hydrophilic one. However, the hydrolysis of some fluoroacrylates can be slow. A significant practical challenge is that the polymer film can degrade and detach from the substrate during the reaction. This can be overcome by crosslinking the polymer film, for instance with a comonomer like di(ethylene glycol)divinyl ether (DEGDVE), to maintain film integrity during the hydrolysis process.[19]

Atmospheric Reactivity

From an environmental perspective, the reactivity of volatile fluorinated acrylates in the troposphere is of interest. The primary degradation pathway is initiated by reaction with hydroxyl (OH) radicals.[20] This reaction proceeds via the electrophilic addition of the OH radical to the carbon-carbon double bond. The rate of this reaction is influenced by the degree of fluorination, with a slight decrease in the rate coefficient observed as the number of fluorine atoms on the ester side-chain increases.[20]

CompoundRate Coefficient (kₒₙ) at ~298 K (cm³ molecule⁻¹ s⁻¹)
Methyl Methacrylate(9.21 ± 0.52) x 10⁻¹²
2,2,2-Trifluoroethyl Methacrylate(1.70 ± 0.53) x 10⁻¹¹
2,2,3,3,3-Pentafluoropropyl Methacrylate(1.67 ± 0.49) x 10⁻¹¹
2,2,2-Trifluoroethyl Acrylate(1.53 ± 0.41) x 10⁻¹¹
2,2,3,3,3-Pentafluoropropyl Acrylate(1.22 ± 0.32) x 10⁻¹¹
Data adapted from Notario, A. et al., Sci Rep 9, 18632 (2019).[20]

Conclusion: A Unified View of Reactivity

The reactivity of fluorinated methyl acrylates is a rich and multifaceted field governed by the powerful electron-withdrawing effects of the fluorine atom. The placement of fluorine dictates the monomer's behavior: side-chain fluorination provides a pathway to unique polymer properties while largely maintaining conventional acrylate reactivity, whereas direct fluorination of the vinyl group creates a highly reactive, electron-deficient center ripe for nucleophilic attack and specialized polymerizations.

Summary Monomer Fluorinated Methyl Acrylate Structure Structure (Fluorine Position) Monomer->Structure Reactivity Reactivity Profile (Electronic Effects) Monomer->Reactivity Polymerization Polymerization Structure->Polymerization ChemReact Chemical Reactions (e.g., Michael Add.) Structure->ChemReact Reactivity->Polymerization Reactivity->ChemReact Properties Polymer Properties (Low Surface Energy, Stability) Polymerization->Properties

Caption: Interrelation of structure, reactivity, and properties.

By understanding the principles outlined in this guide—from monomer synthesis and polymerization control to harnessing their utility in conjugate additions—researchers and developers can make informed decisions to design and create next-generation materials and therapeutics. The continued exploration of these monomers' reactivity will undoubtedly unlock new applications and further solidify the role of fluorine chemistry in scientific innovation.

References

  • Butt, A. R., Zulfiqar, S., & Sarwar, M. I. (2018). Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives. Designed Monomers and Polymers, 21(1), 171-190. [Link]

  • Liu, W., et al. (2014). Synthesis and Performance of Novel Fluorinated Acrylate Polymers: Preparation and Reactivity of Short Perfluoroalkyl Group Containing Monomers. Industrial & Engineering Chemistry Research, 53(18), 7436-7444. [Link]

  • Adzima, B. J., et al. (2017). Light-Mediated Atom Transfer Radical Polymerization of Semi-Fluorinated (Meth)acrylates: Facile Access to Functional Materials. Journal of the American Chemical Society, 139(16), 5961-5966. [Link]

  • Huang, X., et al. (2022). Phospha-Michael Addition on α-Fluorinated Acrylates: A Straightforward Access to Polyfunctionalized Fine Chemicals. The Journal of Organic Chemistry, 87(14), 9210-9221. [Link]

  • Adzima, B. J., et al. (2017). Light-Mediated Atom Transfer Radical Polymerization of Semi-Fluorinated (Meth)acrylates: Facile Access to Functional Materials. PubMed, National Center for Biotechnology Information. [Link]

  • Liu, W., et al. (2014). Fluorinated Poly(meth)acrylate: Synthesis and properties. ResearchGate. [Link]

  • Çanak, T. Ç., Hamuryudan, E., & Serhatlı, İ. E. (2013). Synthesis and characterization of perfluorinated acrylate–methyl methacrylate copolymers. Journal of Applied Polymer Science, 128(3), 1435-1442. [Link]

  • Zhang, L., et al. (2013). Synthesis and characterization of fluorinated polyacrylate latex emulsified with novel surfactants. Polymers, 5(4), 1196-1207. [Link]

  • Kostrzewska, A., et al. (2024). Organocatalyzed Atom Transfer Radical (Co)Polymerization of Fluorinated and POSS-Containing Methacrylates: Synthesis and Properties of Linear and Star-Shaped (Co)Polymers. MDPI. [Link]

  • Huang, X., et al. (2022). Phospha-Michael Addition on α-Fluorinated Acrylates: A Straightforward Access to Polyfunctionalized Fine Chemicals. ACS Publications. [Link]

  • Couve-Bonnaire, S., et al. (2022). Hydrolysis of alkyl α‐trifluoromethylacrylates. ResearchGate. [Link]

  • Huang, X., et al. (2022). Phospha-Michael Addition on α-Fluorinated Acrylates: A Straightforward Access to Polyfunctionalized Fine Chemicals. ResearchGate. [Link]

  • Notario, A., et al. (2019). Degradation of a series of fluorinated acrylates and methacrylates initiated by OH radicals at different temperatures. Scientific Reports, 9(1), 18632. [Link]

  • Guido, C., et al. (2002). Structure Control, Coating Properties, And Durability of Fluorinated Acrylic-Based Polymers. Journal of Coatings Technology. [Link]

  • Liu, W., et al. (2014). Commercially available fluorinated alkyl (meth)acrylates. ResearchGate. [Link]

  • Narita, T., Hagiwara, T., & Hamana, H. (1995). Anionic polymerization of fluorine‐containing vinyl monomers, 5. Polymerization of fluoroalkyl acrylates and methacrylates with delocalized carbanionic initiators. Journal of Fluorine Chemistry, 71(2), 177-181. [Link]

  • Narita, T., Hagiwara, T., & Hamana, H. (2016). Anionic Polymerization of Fluorinated Vinyl Monomers. In Fluorinated Polymers (Vol. 1, pp. 40-71). Royal Society of Chemistry. [Link]

  • Shindler, S., & Yang, R. (2023). Hydrolysis of Poly(fluoroacrylate) Thin Films Synthesized from the Vapor Phase. Langmuir, 39(2), 856-865. [Link]

  • Park, J., et al. (2023). CO2 transport behavior in poly(fluoroalkyl acrylate) and poly(fluoroalkyl methacrylate): a comparative study of fluoropolymer structure–property relationships. RSC Publishing. [Link]

  • Ameduri, B. (2016). Fluoroalkyl Acrylate Polymers and Their Applications. ResearchGate. [Link]

  • Yamamoto, I. (2016). Fluoroalkyl Acrylate Polymers and Their Applications. In Fluorinated Polymers: Volume 2: Applications (pp. 32-53). Royal Society of Chemistry. [Link]

  • Senthil, M., & Rajput, A. S. (2007). Fluorinated acrylic copolymers: Part I: Study of clear coatings. ResearchGate. [Link]

  • Huang, X., et al. (2022). Collection - Phospha-Michael Addition on α‑Fluorinated Acrylates: A Straightforward Access to Polyfunctionalized Fine Chemicals - The Journal of Organic Chemistry. Figshare. [Link]

  • Cao, M., et al. (2011). Preparation and characterization of fluorinated acrylate copolymer latexes by miniemulsion polymerization under microwave irradiation. Journal of Applied Polymer Science, 122(4), 2634-2640. [Link]

  • Kim, S., et al. (2020). Synthesis of Poly(methyl methacrylate-co-butyl acrylate)/Perfluorosilyl Methacrylate Core-Shell Nanoparticles: Novel Approach for Optimization of Coating Process. Polymers, 12(11), 2530. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Heck Reaction Conditions for Methyl Acrylate Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halide...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides or triflates with alkenes to form substituted alkenes.[1] This powerful carbon-carbon bond-forming reaction, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, has found extensive application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Methyl acrylate and its derivatives are particularly well-suited substrates for the Heck reaction due to the electron-withdrawing nature of the ester group, which enhances the reactivity of the alkene.[1]

This guide provides a comprehensive overview of the critical parameters governing the Heck reaction with methyl acrylate derivatives. It delves into the reaction mechanism, explores the roles of various catalysts, ligands, bases, and solvents, and offers detailed protocols to empower researchers in optimizing their synthetic strategies.

Reaction Mechanism: A Palladium-Catalyzed Cycle

The Heck reaction proceeds through a catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states.[1][3] The generally accepted mechanism can be broken down into four key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-halide (or triflate) bond, forming a Pd(II) complex.[1][3] This is often the rate-determining step.

  • Alkene Coordination and Insertion (Carbopalladation): The methyl acrylate derivative then coordinates to the Pd(II) complex. This is followed by the migratory insertion of the alkene into the Pd-C bond.[1] For electron-deficient alkenes like methyl acrylate, this insertion typically occurs in a 2,1-fashion.[4][5]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the desired substituted alkene product.

  • Reductive Elimination: The Pd(0) catalyst is regenerated by the reductive elimination of HX, a process facilitated by a base.[6] This allows the catalyst to re-enter the catalytic cycle.

Heck_Reaction_Mechanism Pd(0)L_n Pd(0)L_n Ar-Pd(II)L_n-X Ar-Pd(II)L_n-X Pd(0)L_n->Ar-Pd(II)L_n-X Oxidative Addition (Ar-X) Alkene_Complex [Ar-Pd(II)L_n(alkene)]-X Ar-Pd(II)L_n-X->Alkene_Complex Alkene Coordination Insertion_Product Ar-alkene-Pd(II)L_n-X Alkene_Complex->Insertion_Product Migratory Insertion Hydride_Complex H-Pd(II)L_n-X Insertion_Product->Hydride_Complex β-Hydride Elimination Ar-alkene Hydride_Complex->Pd(0)L_n Reductive Elimination (Base)

Caption: The catalytic cycle of the Heck reaction.

Optimizing Reaction Conditions

The success and efficiency of the Heck reaction with methyl acrylate derivatives are highly dependent on the careful selection of several key parameters.

Catalyst and Ligand Selection

Palladium complexes are the catalysts of choice for the Heck reaction.[1] While a variety of palladium sources can be used, the selection of the appropriate ligand is crucial for catalyst stability and activity.

Catalyst/Pre-catalystLigandKey Characteristics & Applications
Pd(OAc)₂Triphenylphosphine (PPh₃)A common and versatile combination for a wide range of aryl halides.[1]
PdCl₂None or variousCan be effective, sometimes without added ligands, especially in ionic liquids.[1][7]
Pd/CNoneA heterogeneous catalyst that offers ease of separation and recyclability.[8]
Pd(PPh₃)₄TriphenylphosphineA pre-formed Pd(0) complex, useful for reactions where in situ reduction is slow.[1]
PalladacyclesN-Heterocyclic Carbenes (NHCs)Highly active and thermally stable catalysts, effective for less reactive aryl chlorides.[2]

N-Heterocyclic Carbene (NHC) ligands have emerged as powerful alternatives to phosphines, often providing more stable and active catalytic systems, particularly for challenging substrates like aryl chlorides.[2][9][10]

The Role of the Base

A base is essential in the Heck reaction to neutralize the hydrogen halide (HX) produced during the catalytic cycle, thereby regenerating the active Pd(0) catalyst.[1][6] The choice of base can significantly impact the reaction rate and yield.

BaseTypeCommon Applications & Notes
Triethylamine (Et₃N)OrganicA widely used, relatively weak base.[1]
Potassium carbonate (K₂CO₃)InorganicA common, inexpensive, and effective base.[1][11]
Sodium acetate (NaOAc)InorganicA mild base, often used in classic Heck protocols.[1]
Tetrabutylammonium acetate (TBAE)Organic Ionic BaseCan promote reactions with aryl chlorides under milder conditions.[6]

The combination of an organic base like triethylamine and an inorganic base such as sodium carbonate can sometimes enhance the reaction rate.[12]

Solvent Systems

The choice of solvent is critical and often depends on the solubility of the reactants and the reaction temperature. High-boiling point, polar aprotic solvents are commonly employed.

SolventBoiling Point (°C)Characteristics
N,N-Dimethylformamide (DMF)153A versatile and widely used solvent for Heck reactions.[13]
N-Methyl-2-pyrrolidone (NMP)202Effective for less reactive substrates due to its high boiling point.[12]
Acetonitrile (MeCN)82A lower-boiling point option suitable for more reactive substrates.
Ionic LiquidsVariableCan act as both solvent and catalyst stabilizer, sometimes allowing for ligand-free conditions.[1][7]
Water100A green solvent option, often used with water-soluble catalysts or in biphasic systems.[3]

Recent efforts have focused on developing more environmentally friendly solvent systems, including the use of water and ionic liquids.[3][7]

Experimental Protocols

General Protocol for the Heck Reaction of an Aryl Bromide with Methyl Acrylate

This protocol provides a general starting point for the Heck reaction. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine Aryl Bromide, Methyl Acrylate, Base, Catalyst, and Ligand in a reaction flask. Solvent Add Solvent (e.g., DMF). Reagents->Solvent Inert Degas the mixture and place under an inert atmosphere (N₂ or Ar). Solvent->Inert Heat Heat the reaction mixture to the desired temperature (e.g., 80-120 °C). Inert->Heat Monitor Monitor the reaction progress by TLC or GC-MS. Heat->Monitor Cool Cool the reaction to room temperature. Monitor->Cool Filter Filter to remove insoluble materials. Cool->Filter Extract Perform an aqueous work-up and extract the product. Filter->Extract Purify Purify the product by column chromatography. Extract->Purify

Caption: A typical experimental workflow for the Heck reaction.

Materials:

  • Aryl bromide (1.0 mmol)

  • Methyl acrylate (1.2 - 1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)

  • Triphenylphosphine (PPh₃, 2-10 mol%)

  • Triethylamine (Et₃N, 1.5 - 2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, 5-10 mL)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Under a positive pressure of the inert gas, add the anhydrous DMF, followed by the triethylamine and methyl acrylate via syringe.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired methyl cinnamate derivative.

Protocol for a Ligand-Free Heck Reaction in an Ionic Liquid

This protocol illustrates a more modern and "greener" approach to the Heck reaction.

Materials:

  • Iodobenzene (1.0 mmol)

  • Methyl acrylate (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆], 2 mL)

Procedure:

  • In a reaction vial, combine iodobenzene, methyl acrylate, palladium(II) acetate, and potassium carbonate.

  • Add the ionic liquid, [BMIM][PF₆].

  • Seal the vial and heat the mixture to 100-120 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product from the ionic liquid phase with an organic solvent (e.g., diethyl ether or hexane). The catalyst remains in the ionic liquid phase and can potentially be reused.

  • Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography if necessary.

Conclusion

The Heck reaction of methyl acrylate derivatives is a robust and versatile tool for the synthesis of a wide array of substituted alkenes. By understanding the underlying mechanism and the influence of key reaction parameters—catalyst, ligand, base, and solvent—researchers can effectively optimize conditions for their specific substrates. The protocols provided herein serve as a solid foundation for developing efficient and scalable synthetic routes for applications in drug discovery and materials science. The ongoing development of more active catalysts and greener reaction conditions continues to expand the utility of this important transformation.

References

  • Wikipedia. Heck reaction. [Link]

  • Royal Society of Chemistry. (2022). Heck Reactions. In Greener Organic Transformations. [Link]

  • Taskin, O. S., et al. (2017). Palladium-catalysed Heck reaction of ethyl acrylate 9 and iodobenzene 10 in ionic liquid-aqueous micellar solutions. ResearchGate. [Link]

  • Drent, E., et al. (2011). Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction. Proceedings of the National Academy of Sciences, 108(22), 8945-8950. [Link]

  • RSC Publishing. (2019). Mizoroki–Heck Cross‐Coupling of Acrylate Derivatives with Aryl Halides Catalyzed by Palladate Pre‐Catalysts. RSC Discovery. [Link]

  • Li, J. H., et al. (2011). Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. ACS Publications. [Link]

  • ResearchGate. The Heck reaction of methyl acrylate with haloarenes. [Link]

  • Beller, M., et al. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry – A European Journal, 6(5), 843-848. [Link]

  • Mhlanga, S. D., & Nyamori, V. O. (2017). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Molecules, 22(9), 1432. [Link]

  • MDPI. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. [Link]

  • MDPI. (2019). Catalyzed Mizoroki–Heck Reaction or C–H Activation. Catalysts. [Link]

  • ACS Publications. (2005). A Preparative Route to Methyl 3-(Heteroaryl)acrylates Using Heck Methodology. Organic Process Research & Development. [Link]

  • Biblio. (2019). FULL PAPER Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-catalysts. [Link]

  • MDPI. (2017). Heck Reaction—State of the Art. Catalysts. [Link]

  • PNAS. (2011). Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction. [Link]

  • Taylor & Francis Online. (2019). Heck reaction – Knowledge and References. Liquid Crystals. [Link]

Sources

Application

Application Note: Palladium-Catalyzed C–C Bond Formation via Suzuki-Miyaura Cross-Coupling

Executive Summary Palladium-catalyzed cross-coupling reactions are the cornerstone of modern carbon-carbon (C–C) bond formation, fundamentally transforming retrosynthetic strategies in drug discovery, agrochemicals, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern carbon-carbon (C–C) bond formation, fundamentally transforming retrosynthetic strategies in drug discovery, agrochemicals, and materials science. Among these, the Suzuki-Miyaura cross-coupling reaction stands out due to its exceptionally broad functional group tolerance, the commercial availability of stable boronic acid nucleophiles, and the generation of non-toxic boron byproducts.

As a Senior Application Scientist, I have designed this technical guide to move beyond standard recipes. This document deconstructs the mechanistic causality behind reagent selection and provides a self-validating, step-by-step protocol engineered for high reproducibility and scalability.

Mechanistic Causality & Ligand Design

To optimize a cross-coupling reaction, one must understand the thermodynamic and kinetic forces driving the catalytic cycle. The Suzuki-Miyaura reaction operates through three fundamental steps, each dictating specific reagent and ligand choices:

  • Oxidative Addition : The active Pd(0) species inserts into the C–X bond of the electrophile. For unactivated aryl chlorides, this step is historically rate-limiting due to the high C–Cl bond dissociation energy. The strategic use of electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) increases the electron density on the palladium center, drastically accelerating this insertion1[1].

  • Transmetalation : The transfer of the nucleophilic organic group from boron to palladium. This step requires base activation. The base either converts the boronic acid into a highly reactive, electron-rich boronate complex or replaces the halide on the Pd(II) intermediate with an alkoxide/hydroxide, making the metal center more receptive to the transmetalation event 2[2].

  • Reductive Elimination : The final C–C bond formation releases the product and regenerates the Pd(0) catalyst. Sterically demanding ligands force the two organic groups into close proximity, lowering the activation energy required for reductive elimination and preventing unwanted side reactions like β -hydride elimination 3[3].

CatalyticCycle Pd0 1. Pd(0) Active Catalyst PdII_OA 2. Pd(II) Complex (Oxidative Addition) Pd0->PdII_OA + R-X (Aryl Halide) PdII_TM 3. Pd(II) Complex (Transmetalation) PdII_OA->PdII_TM + R'-B(OH)2 / Base - B(OH)3, - NaX PdII_TM->Pd0 Reductive Elimination Product 4. Cross-Coupled Product (R-R') PdII_TM->Product Yields Product

Catalytic cycle of Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Strategic Selection of Reaction Components

The success of a cross-coupling reaction hinges on matching the electronic and steric properties of the substrate with the correct catalyst architecture.

Table 1: Precatalyst and Ligand Selection Matrix

Ligand / CatalystStructure TypePrimary ApplicationMechanistic Advantage
Pd(PPh₃)₄ TetrakisStandard coupling of activated aryl bromides/iodidesClassic, reliable baseline for non-sterically hindered, highly activated substrates.
XPhos / Pd-G3 Dialkylbiaryl phosphineUnactivated aryl chlorides, bulky substratesHighly electron-rich (accelerates oxidative addition); extreme steric bulk (accelerates reductive elimination).
SPhos / Pd-G2 Dialkylbiaryl phosphineHeteroaryl boronic acids, non-hindered chloridesExcellent solubility; prevents protodeboronation by ensuring the coupling rate outpaces boronic acid degradation.
Pd(dppf)Cl₂ Bidentate phosphineAlkylboronic acids, sp³-sp² couplingsBidentate nature enforces cis-geometry, promoting rapid reductive elimination over β -hydride elimination.

Standard Operating Protocol: Biaryl Synthesis

This protocol outlines the coupling of an aryl halide with an arylboronic acid using a highly active Pd-G3 precatalyst system. It is optimized for both bench-scale synthesis and high-throughput screening environments .

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) Mix 2. Catalyst & Substrate Mixing Prep->Mix React 3. Thermal Activation Mix->React Quench 4. Quench & Phase Separation React->Quench Analyze 5. HPLC/GC-MS Analysis Quench->Analyze

Standard step-by-step experimental workflow for cross-coupling reactions.

Step-by-Step Methodology

1. Preparation of the Reaction Vessel (Self-Validation: Moisture Control)

  • Oven-dry all glassware (reaction vials, stir bars) at 120 °C for at least 4 hours.

  • Cool under a continuous stream of dry Nitrogen or Argon. Causality: Trace moisture can prematurely hydrolyze sensitive precatalysts or lead to protodeboronation of the nucleophile.

2. Reagent Loading (Inert Atmosphere)

  • Weigh the aryl halide (1.0 equiv, typically 0.5 mmol) and arylboronic acid (1.2–1.5 equiv) into the reaction vial. Causality: A slight stoichiometric excess of boronic acid compensates for inherent protodeboronation side reactions.

  • Add the Palladium precatalyst (e.g., XPhos-Pd-G3, 1–5 mol%). Causality: G3 precatalysts rapidly activate under mild basic conditions to form the active Pd(0) species without requiring harsh reductants.

  • Add an internal standard (e.g., dodecane or 1,3,5-trimethoxybenzene, 0.5 equiv) to enable accurate GC-MS/NMR conversion tracking.

3. Solvent and Base Addition

  • Transfer the vial to a Schlenk line or inert glovebox.

  • Inject anhydrous, degassed solvent (e.g., THF, 1,4-Dioxane, or Toluene, 0.2 M concentration) using a nitrogen-purged syringe.

  • Add the aqueous base (e.g., 2.0 M K₃PO₄ or Cs₂CO₃, 2.0 equiv). Critical Step: The aqueous base must be thoroughly degassed via sparging or freeze-pump-thaw cycles. Oxygen ingress here will cause rapid oxidative homocoupling of the boronic acid.

4. Thermal Activation

  • Seal the vial with a PTFE-lined septum cap.

  • Transfer to a preheated oil bath or reaction block at 60–80 °C. Stir vigorously (800+ rpm) for 2–12 hours. Causality: High stirring rates are critical in biphasic mixtures (aqueous base/organic solvent) to maximize the interfacial surface area for transmetalation.

5. Quench and Work-up

  • Cool the reaction to room temperature.

  • Quench by adding 2 mL of deionized water and 2 mL of Ethyl Acetate (EtOAc).

  • Stir for 5 minutes, then allow the phases to separate. Extract the aqueous layer with EtOAc (3 x 5 mL).

  • Filter the combined organic layers through a short pad of Celite or silica gel. Causality: This removes precipitated palladium black, which can interfere with downstream analysis and cause product degradation.

6. Analysis

  • Concentrate the filtrate in vacuo.

  • Analyze the crude mixture via HPLC or GC-MS against the internal standard to determine conversion and yield before proceeding to flash chromatography.

Troubleshooting & Optimization Matrix

Even with robust protocols, cross-coupling reactions can fail due to substrate-specific nuances. Use the following matrix to diagnose and correct common failure modes.

Table 2: Diagnostic Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Black precipitate forms early Catalyst degradation to inactive Pd black.Switch to more sterically demanding ligands (e.g., XPhos); ensure strict oxygen-free environment.
High levels of homocoupled product (Ar–Ar) Oxygen ingress causing oxidative homocoupling of the boronic acid.Degas solvents and aqueous bases thoroughly (freeze-pump-thaw); purge headspace with Argon.
Incomplete conversion (unreacted Ar–X) Slow oxidative addition or base incompatibility.Switch to electron-rich ligands; optimize base strength (e.g., use stronger Cs₂CO₃ instead of K₃PO₄).
Protodeboronation (Ar–H formation) Boronic acid decomposes before transmetalation can occur.Use MIDA boronates or trifluoroborate salts; increase reaction rate with highly active Pd-G3 precatalysts.

References

  • Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands Nature Protocols[Link]

  • Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Accounts of Chemical Research (ACS Publications)[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide Yoneda Labs[Link]

Sources

Method

Application Note: (E)-Methyl 3-(3-fluoro-4-methylphenyl)acrylate in Polymer Synthesis

An in-depth technical guide on the utilization of (E)-Methyl 3-(3-fluoro-4-methylphenyl)acrylate in polymer synthesis, designed for researchers, scientists, and professionals in drug development, is detailed below. This...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the utilization of (E)-Methyl 3-(3-fluoro-4-methylphenyl)acrylate in polymer synthesis, designed for researchers, scientists, and professionals in drug development, is detailed below. This guide provides comprehensive application notes and protocols.

Introduction

(E)-Methyl 3-(3-fluoro-4-methylphenyl)acrylate is a substituted acrylate monomer with potential applications in the synthesis of specialized polymers. The presence of a fluorine atom and a methyl group on the phenyl ring is anticipated to impart unique properties to the resulting polymer, such as altered thermal stability, solubility, and refractive index. These characteristics make it a candidate for use in advanced materials, including optical resins, specialty coatings, and matrices for controlled drug delivery.

While literature on the direct polymerization of (E)-Methyl 3-(3-fluoro-4-methylphenyl)acrylate is not extensive, its structural similarity to other substituted acrylates allows for the adaptation of established polymerization techniques. This document outlines protocols for both free-radical and reversible addition-fragmentation chain-transfer (RAFT) polymerization, providing a foundational methodology for researchers to explore the synthesis and properties of poly((E)-methyl 3-(3-fluoro-4-methylphenyl)acrylate).

Monomer Synthesis Overview

The monomer, (E)-Methyl 3-(3-fluoro-4-methylphenyl)acrylate, can be synthesized via a Horner-Wadsworth-Emmons reaction between 3-fluoro-4-methylbenzaldehyde and a phosphonate ylide, such as trimethyl phosphonoacetate. This reaction is known for its high stereoselectivity, yielding predominantly the (E)-isomer.

Diagram of the Horner-Wadsworth-Emmons reaction for monomer synthesis:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products 3-fluoro-4-methylbenzaldehyde 3-fluoro-4-methylbenzaldehyde Reaction_Vessel Horner-Wadsworth-Emmons Reaction 3-fluoro-4-methylbenzaldehyde->Reaction_Vessel Trimethyl_phosphonoacetate Trimethyl phosphonoacetate Trimethyl_phosphonoacetate->Reaction_Vessel Base Base (e.g., NaH) Base->Reaction_Vessel Solvent Solvent (e.g., THF) Solvent->Reaction_Vessel Monomer (E)-Methyl 3-(3-fluoro-4-methylphenyl)acrylate Phosphate_byproduct Phosphate byproduct Reaction_Vessel->Monomer Reaction_Vessel->Phosphate_byproduct

Caption: Horner-Wadsworth-Emmons synthesis of the target monomer.

Protocols for Polymerization

The following protocols are provided as a starting point for the polymerization of (E)-Methyl 3-(3-fluoro-4-methylphenyl)acrylate. Researchers should optimize these conditions based on their specific experimental goals.

Protocol 1: Free-Radical Polymerization

This protocol describes a standard free-radical polymerization using azobisisobutyronitrile (AIBN) as the initiator. This method is suitable for producing polymers with a broad molecular weight distribution.

Materials:

  • (E)-Methyl 3-(3-fluoro-4-methylphenyl)acrylate (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Schlenk flask and line

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon gas supply

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve (E)-Methyl 3-(3-fluoro-4-methylphenyl)acrylate (e.g., 5.0 g, 24.0 mmol) and AIBN (e.g., 0.04 g, 0.24 mmol, for a 100:1 monomer to initiator ratio) in anhydrous toluene (e.g., 10 mL).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: After the final thaw cycle, backfill the flask with an inert gas (N₂ or Ar). Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 12-24 hours).

  • Termination and Precipitation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to a large excess of cold methanol (e.g., 200 mL) with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50°C until a constant weight is achieved.

Expected Outcome: A white to off-white solid polymer, poly((E)-methyl 3-(3-fluoro-4-methylphenyl)acrylate).

Data Table: Example Conditions for Free-Radical Polymerization

ParameterValue
Monomer Concentration2.4 M in toluene
Monomer:Initiator Ratio100:1
Temperature70°C
Time12-24 hours
Protocol 2: Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with a narrow molecular weight distribution and controlled architectures. This protocol utilizes a common RAFT agent, 2-cyano-2-propyl dodecyl trithiocarbonate.

Materials:

  • (E)-Methyl 3-(3-fluoro-4-methylphenyl)acrylate (monomer)

  • AIBN (initiator)

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (RAFT agent)

  • Anhydrous 1,4-dioxane (solvent)

  • Methanol (non-solvent)

  • Schlenk flask and line

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon gas supply

Procedure:

  • Reagent Preparation: In a Schlenk flask, combine the monomer, RAFT agent, and AIBN in the desired molar ratio (e.g., [Monomer]:[RAFT]:[AIBN] = 100:1:0.2). Dissolve the components in anhydrous 1,4-dioxane.

  • Degassing: Perform three freeze-pump-thaw cycles to remove oxygen.

  • Polymerization: Backfill the flask with inert gas and immerse it in a preheated oil bath at 70°C. Monitor the reaction progress by taking aliquots at regular intervals to determine monomer conversion via ¹H NMR or gas chromatography.

  • Termination: Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Purification: Precipitate the polymer in cold methanol, filter, and dry under vacuum.

Diagram of the RAFT polymerization workflow:

G Start Start Combine Combine Monomer, RAFT Agent, Initiator Start->Combine Degas Freeze-Pump-Thaw Cycles (x3) Combine->Degas Polymerize Heat at 70°C under Inert Gas Degas->Polymerize Monitor Monitor Conversion (e.g., NMR) Polymerize->Monitor Monitor->Polymerize Continue Quench Cool and Expose to Air Monitor->Quench Desired Conversion Reached Precipitate Precipitate in Methanol Quench->Precipitate Purify Filter and Dry Polymer Precipitate->Purify End End Purify->End

Caption: Workflow for RAFT polymerization.

Data Table: Example Conditions for RAFT Polymerization

ParameterValue
[Monomer]:[RAFT]:[AIBN] Ratio100:1:0.2
Solvent1,4-dioxane
Temperature70°C
Time4-12 hours (conversion dependent)

Characterization of the Polymer

The synthesized poly((E)-methyl 3-(3-fluoro-4-methylphenyl)acrylate) should be characterized to determine its molecular weight, molecular weight distribution, thermal properties, and chemical structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the polymer structure and determine monomer conversion. ¹⁹F NMR is also valuable for confirming the incorporation of the fluorine-containing monomer.

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the glass transition temperature (Tg) of the polymer, providing insight into its thermal properties.

  • Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and decomposition profile of the polymer.

Potential Applications and Future Directions

The unique combination of a fluoro group (imparting hydrophobicity and altered electronic properties) and a methyl group on the phenyl ring suggests that poly((E)-methyl 3-(3-fluoro-4-methylphenyl)acrylate) could be a valuable material for several applications:

  • Low-Loss Optical Polymers: The C-F bond is known to have low absorption in the near-infrared region, making fluorinated polymers candidates for optical waveguides and fibers.

  • Hydrophobic Coatings: The presence of the fluorinated phenyl group is expected to increase the hydrophobicity of the polymer, making it suitable for water-repellent coatings.

  • Drug Delivery Matrices: The tunable properties of the polymer could be exploited for the encapsulation and controlled release of therapeutic agents.

Further research should focus on a comprehensive evaluation of the physical and chemical properties of the polymer, including its refractive index, contact angle, and drug-loading/release kinetics, to fully assess its potential in these applications.

References

  • Horner-Wadsworth-Emmons Reaction: For a general overview of the Horner-Wadsworth-Emmons reaction mechanism and its applic

    • Title: The Horner-Wadsworth-Emmons Reaction
    • Source: Organic Reactions
    • URL: [Link]

  • Free-Radical Polymerization: For foundational principles and protocols of free-radical polymeriz

    • Title: Principles of Polymeriz
    • Source: Wiley
    • URL: [Link]

  • RAFT Polymerization: For a detailed review of the RAFT polymerization mechanism and its applic

    • Title: The Growing Importance of Reversible Addition–Fragmentation Chain Transfer (RAFT)
    • Source: Accounts of Chemical Research
    • URL: [Link]

Application

Application Notes &amp; Protocols: (E)-Methyl 3-(3-fluoro-4-methylphenyl)acrylate in Targeted Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Type: Advanced Application Guide & Self-Validating Experimental Protocols Executive Summary & Mechanistic Rationale In mode...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Type: Advanced Application Guide & Self-Validating Experimental Protocols

Executive Summary & Mechanistic Rationale

In modern rational drug design, the selection of highly specific building blocks dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of a lead compound. (E)-Methyl 3-(3-fluoro-4-methylphenyl)acrylate is a privileged, fluorinated cinnamate derivative that serves as a critical intermediate in the synthesis of several high-value therapeutic classes, including epigenetic modulators and metabolic inhibitors.

As an Application Scientist, I frequently leverage this compound for three distinct mechanistic reasons:

  • Bioisosterism & Metabolic Stability: The fluorine atom at the 3-position shields the aromatic ring from rapid Cytochrome P450-mediated oxidation, extending the compound's half-life[1].

  • Steric Vectoring: The 4-methyl group provides a precise hydrophobic projection that fits optimally into deep, lipophilic binding pockets, such as the substrate-binding channel of Sirtuin 2 (SIRT2)[2].

  • Chemical Reactivity: The alpha,beta-unsaturated methyl ester is an ideal, sterically unhindered Michael acceptor. Unlike its free acid counterpart—which can form unreactive carboxylate salts under basic conditions—the methyl ester ensures high regioselectivity during tandem addition-cyclization cascades.

Key Applications in Drug Discovery

Application I: Epigenetic Modulators (SIRT2 Inhibitors)

SIRT2 is a NAD+-dependent deacetylase implicated in neurodegeneration and tumorigenesis. The title compound is utilized to synthesize β-phenylsplitomicins . The 3-fluoro-4-methylphenyl moiety dictates the orientation of the inhibitor within the SIRT2 binding pocket. Docking studies and empirical data confirm that this specific substitution pattern forces the inhibitor to interact directly with the substrate-binding channel, rendering it non-competitive with the NAD+ cofactor[2].

SIRT2_Pathway Acrylate (E)-Methyl 3-(3-fluoro- 4-methylphenyl)acrylate Splitomicin Splitomicin Derivative Acrylate->Splitomicin Synthesis SIRT2 SIRT2 Enzyme Splitomicin->SIRT2 Inhibits (Non-competitive) Tubulin α-Tubulin (Acetylated) SIRT2->Tubulin Prevents Deacetylation CellCycle Cell Cycle Arrest / Apoptosis Tubulin->CellCycle Hyperacetylation Induces

Fig 1. Mechanistic pathway of SIRT2 inhibition by acrylate-derived splitomicin analogs.

Application II: Metabolic Modulators (MPC Inhibitors)

The Mitochondrial Pyruvate Carrier (MPC) is a novel target for metabolic disorders and alopecia. Acrylate derivatives, specifically cyanoacrylates bearing the 3-fluoro-4-methylphenyl group (e.g., JXL042 analogs), inhibit MPC, forcing cells into aerobic glycolysis. This localized increase in lactate production stimulates hair follicle stem cell activation[3]. The methyl ester serves as the primary electrophile for Knoevenagel condensations or alpha-functionalization to yield these active therapeutics.

Quantitative Structure-Activity Data

The table below summarizes the biological impact of integrating the 3-fluoro-4-methylphenyl acrylate building block into various inhibitor scaffolds.

Compound Class / PrecursorTargetRole of the 3-Fluoro-4-methylphenyl MoietyBiological ActivityRef
Splitomicin Analogs SIRT2Enhances hydrophobic pocket binding; directs substrate-channel orientation.IC₅₀ in the low micromolar range; potent antiproliferative agent.[2]
JXL042 Analogs MPCModulates electrophilicity of the acrylate; improves cellular permeability.Significantly enhances cellular lactate production in vitro.[3]
SSR125543A CRF1 ReceptorPrevents metabolic degradation; enhances CNS penetration.Anxiolytic/Antidepressant activity at 3–30 mg/kg (rodent models).[1]

Experimental Workflow & Self-Validating Protocol

To ensure reproducibility, the following protocol details the synthesis of a generic Splitomicin Inhibitor Core via a tandem Michael addition-lactonization cascade, utilizing (E)-Methyl 3-(3-fluoro-4-methylphenyl)acrylate.

Chemical_Workflow Step1 1. Michael Addition (Base Catalyzed) Step2 2. Saponification (LiOH/H2O) Step1->Step2 Step3 3. Lactonization (Acidic Ring Closure) Step2->Step3 Product Target Inhibitor Core Step3->Product

Fig 2. Step-by-step synthetic workflow from the acrylate building block to the inhibitor core.

Protocol: Synthesis of a 3-(3-Fluoro-4-methylphenyl)-Splitomicin Analog

Phase 1: Base-Catalyzed Michael Addition

  • Step 1.1: In an oven-dried Schlenk flask under N₂, dissolve 1.0 eq of (E)-Methyl 3-(3-fluoro-4-methylphenyl)acrylate and 1.1 eq of 2-naphthol in anhydrous THF (0.2 M).

  • Step 1.2: Add 0.2 eq of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) dropwise at 0 °C. Warm to room temperature and stir for 12 hours.

  • Causality: DBU is selected as a non-nucleophilic base to deprotonate 2-naphthol without attacking the methyl ester. Anhydrous THF is critical to prevent premature ester hydrolysis.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2). The highly UV-active acrylate spot (R_f ~0.6) must completely disappear. ¹H NMR of a crude aliquot will show the disappearance of the characteristic trans-alkene doublet ( J=16 Hz) at ~6.5 and 7.8 ppm, confirming the destruction of the double bond.

Phase 2: Saponification

  • Step 2.1: Add 3.0 eq of LiOH·H₂O dissolved in a minimal amount of deionized water directly to the THF mixture. Stir vigorously for 4 hours at 40 °C.

  • Causality: Lithium hydroxide is preferred over NaOH/KOH to prevent side-product formation and ensure mild cleavage of the methyl ester to the corresponding carboxylic acid.

  • Self-Validation Checkpoint: Acidify a small aliquot to pH 2. The intermediate carboxylic acid should precipitate immediately.

Phase 3: Acid-Catalyzed Lactonization (Ring Closure)

  • Step 3.1: Evaporate the THF in vacuo. Resuspend the aqueous layer in Dichloromethane (DCM) and acidify to pH 1 using 1M HCl. Extract the organic layer, dry over Na₂SO₄, and concentrate.

  • Step 3.2: Dissolve the crude acid in anhydrous DCM. Add 1.2 eq of N,N'-Dicyclohexylcarbodiimide (DCC) and 0.1 eq of 4-Dimethylaminopyridine (DMAP). Stir at room temperature for 6 hours.

  • Causality: The Steglich esterification conditions (DCC/DMAP) force the intramolecular attack of the naphthol hydroxyl group onto the activated carboxylic acid, forming the rigid lactone ring of the splitomicin core.

  • Self-Validation Checkpoint: A white precipitate (dicyclohexylurea, DCU) will form as the reaction proceeds. Filter the DCU. In the IR spectrum of the purified product, look for a sharp, strong lactone carbonyl stretch at ~1760 cm⁻¹, distinct from the original ester carbonyl (~1720 cm⁻¹).

References

  • Source: acs.
  • Source: nih.
  • N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1, 3-thiazol-2-amine hydrochloride (SSR125543A), a potent and selective corticotrophin-releasing factor(1) receptor antagonist. II.

Sources

Method

Application Note: Advanced Protocols for the Synthesis of α-Aryl Substituted Acrylates via Suzuki-Miyaura Cross-Coupling

Introduction & Strategic Overview α-Aryl substituted acrylates are highly valuable structural motifs, serving as fundamental monomers in polymer chemistry and as critical intermediates in pharmaceutical development (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

α-Aryl substituted acrylates are highly valuable structural motifs, serving as fundamental monomers in polymer chemistry and as critical intermediates in pharmaceutical development (e.g., the synthesis of Retinoid X Receptor (RXR)-selective retinoids)[1].

Historically, the synthesis of these compounds relied heavily on Horner-Wadsworth-Emmons olefinations or the cross-coupling of α-halo acrylates[2]. However, α-halo acrylates (such as 2-chloroacrylate) present significant handling challenges: they are volatile, environmentally problematic, and highly prone to spontaneous polymerization.

Modern synthetic paradigms have shifted toward the use of O-centered electrophiles , specifically α-arylsulfonyloxyacrylates (e.g., tosylates and mesylates). These precursors are bench-stable, easily derived from inexpensive pyruvates, and exhibit excellent reactivity under palladium catalysis, providing a highly reliable and scalable pathway to α-aryl acrylates[1].

Mechanistic Causality & Reaction Design

The Suzuki-Miyaura cross-coupling of α-arylsulfonyloxyacrylates requires a meticulously designed catalytic system to overcome the high activation energy associated with C–O bond cleavage. Every reagent choice in this protocol serves a specific mechanistic purpose:

  • Ligand Causality (SPhos): The use of dialkylbiaryl phosphine ligands, such as SPhos, is critical for optimal yields. The electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition of Pd(0) into the strong C–O sulfonate bond. Simultaneously, the significant steric bulk of the biphenyl backbone forces the intermediate Pd(II) complexes into conformations that drastically accelerate the final reductive elimination step, thereby minimizing off-target pathways like β-hydride elimination[3].

  • Nucleophile Causality (Potassium Trifluoroborates): While standard arylboronic acids are viable, potassium aryltrifluoroborates ( Ar-BF3​K ) are preferred. They act as a slow-release reservoir of the active boronic species in the presence of water and base. This controlled release suppresses competitive protodeboronation—a common failure mode when using electron-deficient or sterically hindered boronic acids[1].

  • Solvent & Base Causality: A mixed solvent system (e.g., THF/ H2​O ) is mandatory. Water is required to hydrolyze the trifluoroborate into the active boronic acid and to facilitate the base exchange step on the Pd(II) complex, replacing the tosylate leaving group with a more reactive hydroxo or carbonato ligand[3].

CatalyticCycle Pd0 Pd(0) / SPhos Active Catalyst OA Pd(II) Complex Oxidative Addition Pd0->OA α-Tosyloxyacrylate (C-O Cleavage) Base Base Exchange Intermediate OA->Base Base (e.g., Cs2CO3) - KOTs TM Pd(II) Diaryl/Vinyl Transmetalation Base->TM Ar-BF3K + H2O (Boron Activation) TM->Pd0 Reductive Elimination (α-Aryl Acrylate Release)

Fig 1. Pd-catalyzed Suzuki-Miyaura catalytic cycle using O-centered electrophiles.

Quantitative Data: Condition Optimization

The transition from traditional cross-coupling to O-centered electrophile coupling requires precise tuning. The table below summarizes the optimization landscape, demonstrating the critical nature of the ligand and boron source.

ElectrophileBoron SourceCatalyst / LigandBase / SolventTempYield (%)
α-Tosyloxyacrylate Ar-B(OH)2​ Pd(OAc)2​ / PPh3​ K2​CO3​ / Toluene80°C< 20% (Trace)
α-Tosyloxyacrylate Ar-BF3​K Pd(OAc)2​ / SPhos Cs2​CO3​ / THF: H2​O 50°C86%
α-Mesyloxyacrylate Ar-BF3​K Pd(OAc)2​ / SPhos Cs2​CO3​ / THF: H2​O 50°C82%
α-Tosyloxyacrylate Ar-BF3​K Pd(OAc)2​ / XPhos K3​PO4​ / Dioxane: H2​O 80°C75%

Data synthesized from foundational optimization studies on α-arylsulfonyloxyacrylate cross-couplings[1].

Experimental Protocols

The following protocol outlines the optimized procedure for the synthesis of α-aryl acrylates.

Pd-Catalyzed Synthesis of α-Aryl Acrylates

Reagents Required:

  • α-Tosyloxyacrylate (1.0 equiv, 0.5 mmol)

  • Potassium aryltrifluoroborate (1.5 equiv, 0.75 mmol)

  • Pd(OAc)2​ (5 mol%, 0.025 mmol)

  • SPhos (10 mol%, 0.05 mmol)

  • Cs2​CO3​ (3.0 equiv, 1.5 mmol)

  • Degassed THF and Deionized H2​O (10:1 ratio, 5.5 mL total)

Step-by-Step Methodology:

  • Reaction Assembly: In a flame-dried Schlenk tube equipped with a magnetic stir bar, sequentially add the α-tosyloxyacrylate, potassium aryltrifluoroborate, Pd(OAc)2​ , SPhos, and Cs2​CO3​ .

  • Atmosphere Exchange (Critical Step): Seal the tube with a rubber septum. Evacuate the vessel under high vacuum and backfill with Argon. Repeat this cycle three times. Causality: Pd(0) intermediates are highly sensitive to oxidation. Residual oxygen will prematurely terminate the catalytic cycle and promote unwanted homocoupling of the boron species.

  • Solvent Introduction: Inject the degassed THF (5.0 mL) followed by degassed H2​O (0.5 mL) via syringe.

  • Catalytic Coupling: Replace the septum with a Teflon screw cap under an Argon flow. Transfer the sealed tube to a pre-heated oil bath at 50°C. Stir vigorously for 12–24 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and quench with distilled water (10 mL). Separate the layers and extract the aqueous phase with Ethyl Acetate ( 2×10 mL).

  • Washing & Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient to isolate the pure α-aryl acrylate.

Workflow Step1 1. Reagent Preparation Degas Solvents (THF/H2O) Step2 2. Reaction Assembly Pd(OAc)2, SPhos, Base, Substrates Step1->Step2 Step3 3. Catalytic Coupling 50°C - 80°C, 12-24h Step2->Step3 Step4 4. In-Process Control TLC / LC-MS Monitoring Step3->Step4 Step4->Step3 Incomplete Conversion Step5 5. Workup & Extraction EtOAc / Brine Wash Step4->Step5 Reaction Complete Step6 6. Purification & Validation Column Chromatography & 1H NMR Step5->Step6

Fig 2. Step-by-step experimental workflow and self-validation decision tree.

Self-Validating Systems (In-Process Controls)

To ensure the trustworthiness of the protocol, researchers must utilize continuous self-validation metrics:

  • TLC Monitoring: The product α-aryl acrylate typically runs slightly higher (less polar) than the starting tosylate due to the loss of the highly polar sulfonate group. A UV-active spot that stains readily with KMnO4​ indicates the presence of the conjugated alkene.

  • 1 H NMR Validation: The most definitive proof of successful cross-coupling is the observation of the terminal vinylic protons ( =CH2​ ). In the starting α-tosyloxyacrylate, these protons typically appear around 5.8 ppm and 6.2 ppm. Upon successful arylation, conjugation with the new aryl ring shifts these protons, typically appearing as two distinct doublets (with a small geminal coupling constant, J≈1.5 Hz) in the 5.9 – 6.5 ppm range. Furthermore, the complete disappearance of the tosyl methyl singlet (~2.4 ppm) confirms 100% conversion of the electrophile.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (E)-Methyl 3-(3-fluoro-4-methylphenyl)acrylate

Welcome to the technical support center for the synthesis of (E)-Methyl 3-(3-fluoro-4-methylphenyl)acrylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexiti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (E)-Methyl 3-(3-fluoro-4-methylphenyl)acrylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. As Senior Application Scientists, we have curated this information based on established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.

The synthesis of α,β-unsaturated esters like (E)-Methyl 3-(3-fluoro-4-methylphenyl)acrylate is a cornerstone in the development of various fine chemicals and pharmaceutical intermediates. The fluorinated phenyl moiety, in particular, is a valuable pharmacophore that can enhance metabolic stability and bioavailability.[1][2] This guide focuses on the most prevalent and effective synthetic routes: the Mizoroki-Heck Reaction and the Horner-Wadsworth-Emmons (HWE) Reaction.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each issue is presented with potential causes and scientifically-grounded solutions.

Question 1: My Mizoroki-Heck reaction is suffering from low to no yield. What are the likely causes and how can I fix it?

Answer:

Low yield in a Heck reaction is a common issue that can almost always be traced back to one of four areas: the catalyst system, the reaction conditions, the reagents' purity, or the choice of halide.

Potential Causes & Solutions:

  • Catalyst Inactivity: The Pd(0) species is the active catalyst. If your reaction fails to initiate, your catalyst system is the first place to investigate.

    • Scientific Rationale: The catalytic cycle relies on a Pd(0) species to undergo oxidative addition with the aryl halide.[3][4] If the precatalyst (e.g., Pd(OAc)₂) fails to reduce to Pd(0) or if the active catalyst degrades, the cycle halts.

    • Solutions:

      • Use Fresh Catalyst: Palladium(II) acetate and other palladium salts can degrade over time. Use a freshly opened bottle or one that has been stored properly under an inert atmosphere.

      • Ligand Choice: Phosphine ligands are crucial for stabilizing the Pd(0) species and facilitating the reaction.[3] For electron-neutral or electron-rich aryl halides, triphenylphosphine (PPh₃) is a standard choice. Consider using bidentate ligands like BINAP for more challenging couplings.

      • Catalyst Loading: While typically low (0.01-1 mol%), insufficient catalyst loading can lead to incomplete conversion. If you suspect catalyst degradation during the reaction, a modest increase may help.

  • Suboptimal Base or Solvent: The base is not just a stoichiometric reactant; it is critical for regenerating the Pd(0) catalyst at the end of the cycle.

    • Scientific Rationale: The base neutralizes the hydrogen halide (HX) produced during the reaction and facilitates the reductive elimination step that regenerates the Pd(0) catalyst. An inappropriate base can lead to side reactions or poor catalyst turnover.[5]

    • Solutions:

      • Base Selection: An organic base like triethylamine (Et₃N) is often preferred as it is non-nucleophilic and effectively scavenges HBr or HI.[3] Inorganic bases like K₂CO₃ or NaOAc can also be effective, sometimes in combination with an organic base.[5]

      • Solvent Polarity: Polar aprotic solvents like DMF, NMP, or acetonitrile are generally required to facilitate the reaction at typical temperatures (80-120 °C).[6]

  • Impure Reagents: The Heck reaction is sensitive to impurities.

    • Scientific Rationale: Impurities in the aryl halide can poison the catalyst. The methyl acrylate monomer can contain inhibitors (like hydroquinone) that must be removed prior to use. Water in the reaction can also negatively impact the catalyst's activity.

    • Solutions:

      • Ensure your 3-fluoro-4-methyl-aryl halide is of high purity.

      • Remove the inhibitor from methyl acrylate by passing it through a short plug of basic alumina immediately before use.[7]

      • Use anhydrous solvents to minimize water content.

Troubleshooting Workflow: Low Yield in Heck Reaction

start Low Yield in Heck Reaction catalyst 1. Check Catalyst System start->catalyst conditions 2. Optimize Reaction Conditions start->conditions reagents 3. Verify Reagent Purity start->reagents cat_fresh Use fresh Pd(OAc)₂ and phosphine ligand catalyst->cat_fresh Is catalyst old? cat_loading Increase catalyst loading (e.g., to 1-2 mol%) catalyst->cat_loading Is conversion incomplete? cond_base Switch to Et₃N or K₂CO₃ conditions->cond_base Is base appropriate? cond_solvent Use anhydrous DMF or NMP conditions->cond_solvent Is solvent polar aprotic? cond_temp Optimize temperature (80-120 °C) conditions->cond_temp Is temp optimal? reag_acrylate Pass methyl acrylate through alumina reagents->reag_acrylate Inhibitor present? reag_halide Recrystallize/distill aryl halide reagents->reag_halide Is halide pure?

Caption: A decision tree for troubleshooting low yields in the Mizoroki-Heck reaction.

Question 2: I am getting a mixture of (E) and (Z) isomers. How can I improve the stereoselectivity for the desired (E)-isomer?

Answer:

Achieving high (E)-selectivity is critical. While the Heck reaction generally favors the trans-product, the most reliable method for obtaining exclusively the (E)-isomer is the Horner-Wadsworth-Emmons (HWE) reaction.

Cause & Solutions:

  • Reaction Choice (Wittig vs. HWE): The choice between a standard Wittig reaction and the HWE modification is the single most important factor for stereoselectivity in this synthesis.

    • Scientific Rationale: The HWE reaction utilizes a phosphonate-stabilized carbanion. The reaction mechanism proceeds through a transition state that minimizes steric interactions, leading to the thermodynamically favored (E)-alkene.[8][9] Standard Wittig reactions with stabilized ylides can produce mixtures of isomers. The water-soluble nature of the phosphate byproduct from the HWE reaction also simplifies purification compared to the triphenylphosphine oxide from a Wittig reaction.[8]

    • Solution: Employ the Horner-Wadsworth-Emmons reaction. It is the industry-standard method for high (E)-selectivity in the synthesis of α,β-unsaturated esters.[10]

  • HWE Reaction Conditions: Even within the HWE reaction, conditions can be fine-tuned.

    • Scientific Rationale: The choice of base and solvent can influence the equilibration of intermediates, which in turn affects the final E/Z ratio.[10]

    • Solutions:

      • Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF. Alternatively, bases like LiOH or K₂CO₃ in specific solvent systems have been shown to provide excellent (E)-selectivity.[11]

      • Temperature: Running the reaction at room temperature or below often enhances selectivity.

HWE Reaction Mechanism Favoring (E)-Isomer

HWE_Mechanism cluster_0 1. Ylide Formation cluster_1 2. Nucleophilic Attack cluster_2 3. Elimination Phosphonate Phosphonate Ester Ylide Stabilized Carbanion (Ylide) Phosphonate->Ylide - H⁺ Base Base (e.g., NaH) Aldehyde 3-fluoro-4-methyl- benzaldehyde Ylide->Aldehyde Rate-limiting step Oxaphosphetane Oxaphosphetane Intermediate (Thermodynamically Favored) Aldehyde->Oxaphosphetane E_Alkene (E)-Alkene Product (Major) Oxaphosphetane->E_Alkene Byproduct Water-soluble Phosphate Salt Oxaphosphetane->Byproduct

Caption: The HWE reaction pathway, which favors the formation of the (E)-alkene.

Frequently Asked Questions (FAQs)

Question 3: Which synthetic route is generally preferred for this molecule: Heck or HWE?

Answer:

Both routes are viable and widely used, but the choice depends on starting material availability, scalability, and desired purity profile.

FeatureMizoroki-Heck ReactionHorner-Wadsworth-Emmons (HWE)
Starting Materials 3-fluoro-4-methyl-aryl halide + Methyl Acrylate3-fluoro-4-methylbenzaldehyde + Phosphonate Reagent
Stereoselectivity Generally good, but can yield minor Z-isomer.Excellent, almost exclusively (E)-isomer.[8][9]
Catalyst Requires a palladium catalyst and phosphine ligand.[3]Stoichiometric base (e.g., NaH, K₂CO₃, LiOH).[11]
Byproducts Stoichiometric salt (e.g., Et₃N·HBr).Water-soluble dialkyl phosphate, easily removed.[8]
Scalability Highly scalable, often used in industrial processes.[12]Also highly scalable and robust.[11]
Recommendation Excellent for large-scale synthesis if the aryl halide is readily available and minor isomer impurities can be removed.Highly recommended for laboratory scale and when extremely high (E)-isomer purity is required from the outset.
Question 4: In the Heck reaction, does it matter if I use an aryl iodide, bromide, or chloride?

Answer:

Yes, the choice of halide is critical and directly impacts reactivity.

  • Scientific Rationale: The rate-determining step in many Heck catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) center. The reactivity for this step follows the trend of bond dissociation energy: I > Br > OTf >> Cl .[3][13]

  • Practical Implications:

    • Aryl Iodides: Are the most reactive and typically give the best results under the mildest conditions.

    • Aryl Bromides: Are very commonly used as they offer a good balance of reactivity and cost. They may require slightly higher temperatures or more active catalyst systems than iodides.

    • Aryl Chlorides: Are the least reactive and often require specialized, electron-rich ligands (e.g., N-heterocyclic carbenes) and higher temperatures to achieve good conversion.[13] They are attractive from a cost perspective but are more challenging to work with.

For laboratory synthesis of (E)-Methyl 3-(3-fluoro-4-methylphenyl)acrylate, 3-fluoro-4-methyl-iodobenzene or 3-fluoro-4-methyl-bromobenzene are the recommended starting materials.

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons (HWE) Synthesis (Recommended for High E-Selectivity)

This protocol is adapted from established procedures for HWE reactions.[10][11]

Materials:

  • 3-fluoro-4-methylbenzaldehyde[1][14][15]

  • Trimethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add sodium hydride (1.1 eq., 60% dispersion in oil). Wash the NaH with anhydrous hexane (3x) to remove the mineral oil and place the flask under a positive pressure of nitrogen.

  • Ylide Formation: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath. In the dropping funnel, add a solution of trimethyl phosphonoacetate (1.1 eq.) in anhydrous THF. Add the phosphonate solution dropwise to the NaH slurry over 20 minutes.

  • Reaction Initiation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The solution should become clear or translucent as the ylide forms.

  • Aldehyde Addition: Cool the reaction mixture back down to 0 °C. Add a solution of 3-fluoro-4-methylbenzaldehyde (1.0 eq.) in anhydrous THF dropwise via the dropping funnel over 20 minutes.

  • Reaction Completion: Once the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the aldehyde.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Extraction & Purification: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure (E)-Methyl 3-(3-fluoro-4-methylphenyl)acrylate.

Protocol 2: Mizoroki-Heck Synthesis

This protocol is a generalized procedure based on common Heck reaction conditions.[5][12][16]

Materials:

  • 3-fluoro-4-methyl-iodobenzene (or bromobenzene)

  • Methyl acrylate (inhibitor removed)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Inhibitor Removal: Pass methyl acrylate (1.5 eq.) through a short column of basic alumina to remove the polymerization inhibitor.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-fluoro-4-methyl-iodobenzene (1.0 eq.), palladium(II) acetate (0.01 eq.), and triphenylphosphine (0.02 eq.).

  • Atmosphere Exchange: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Solvent and Reagent Addition: Under a positive pressure of nitrogen, add anhydrous DMF, followed by triethylamine (1.2 eq.), and the freshly filtered methyl acrylate.

  • Heating: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Extraction & Purification: Separate the layers. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography to afford the target product.

References

  • Z. Li, Y. Wang, Z. Li, W. Zhang, Y. Li, Y. Zhang, Y. Feng, "Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction," Beilstein Journal of Organic Chemistry, 2015. [Link]

  • Z. Li, Y. Wang, Z. Li, W. Zhang, Y. Li, Y. Zhang, Y. Feng, "Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction," PMC, 2015. [Link]

  • T. J. Laramay, S. M. R. Syn-Design, "A Preparative Route to Methyl 3-(Heteroaryl)acrylates Using Heck Methodology," Organic Process Research & Development, 2005. [Link]

  • Wikipedia, "Heck reaction," Wikipedia, 2023. [Link]

  • A. Horváth, D. M. Fries, A. Z. Toth, I. E. Borbath, Z. K. Toth, G. Galbacs, F. Fulop, Z. Huszthy, "Phase Transfer Catalyzed Wittig Reaction in the Microtube Reactor under Liquid–Liquid Slug-Flow Pattern," Organic Process Research & Development, 2011. [Link]

  • M. A. Al-Da'amy, A. F. M. Al-Jubouri, H. A. Al-Amery, "Mesoporous Palladium N,N'-Bis(3-Allylsalicylidene)o-Phenylenediamine-Methyl Acrylate Resins as Heterogeneous Catalysts for the Heck Coupling Reaction," MDPI, 2019. [Link]

  • Y. Moussaoui, K. Saïd, R. Ben Salem, "Anionic activation of the Wittig reaction using a solid-liquid phase transfer: examination of the medium-, temperature-, base- and phase-transfer catalyst effects," Arkivoc, 2006. [Link]

  • S. G. Rocha, J. L. C. Sousa, J. A. L. da Silva, R. O. M. A. de Souza, "An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents," Organic & Biomolecular Chemistry, 2017. [Link]

  • J. D. Wuest, "The Wittig synthesis of alkenes by phase-transfer catalysis: The syntheses of 4,4'-dichlorostilbenes and of E, E-1,4 -diphenylbutadiene," Journal of Chemical Education, 1991. [Link]

  • F. Lin, F. Chen, J. Chen, "One-Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β-Unsaturated Carboxylic Esters and Nitriles," Synthetic Communications, 2007. [Link]

  • G. Bram, A. Loupy, J. Sansoulet, "Gas–liquid phase-transfer catalysis: Wittig–Horner reaction in heterogeneous conditions," Journal of the Chemical Society, Perkin Transactions 1, 1985. [Link]

  • C. P. Mehnert, D. W. Weaver, J. Y. Ying, "Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands," Chemistry, 2000. [Link]

  • I. V. Shcherbakov, "Mizoroki-Heck cross-coupling - Palladium based catalysts and operation modes," Aalto University publication series, 2017. [Link]

  • S. S. Kadam, "Development of a Phase-Transfer-Catalyzed,[12][17]-Wittig Rearrangement," ResearchGate, 2017. [Link]

  • A. D. S. G. de Souza, "Catalyzed Mizoroki–Heck Reaction or C–H Activation," MDPI, 2019. [Link]

  • M. Mpelane, "Heck reaction a of aryl halide with methyl acrylate catalyzed by palladium complex," ResearchGate, 2010. [Link]

  • W. Ding, J. Hu, H. Jin, X. Yu, S. Wang, "One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts," Organic Chemistry Portal, 2018. [Link]

  • S. Singh, "One-pot synthesis of α,β-unsaturated esters via Wittig olefination of aromatic aldehydes with ethyl bromoacetate using N-doped TiO2 nanoparticles," ResearchGate, 2017. [Link]

  • M. A. Gonzalez-Alvarez, "The Heck reaction of methyl acrylate with haloarenes," ResearchGate, 2015. [Link]

  • Wikipedia, "Horner–Wadsworth–Emmons reaction," Wikipedia, 2023. [Link]

  • R. Singh, "Heck coupling reaction of iodobenzene with methyl acrylate," ResearchGate, 2014. [Link]

  • S. Kozhushkov, "Breaking the regioselectivity rule for acrylate insertion in the Mizoroki-Heck reaction," PubMed, 2011. [Link]

  • Organic Chemistry Portal, "Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction," Organic Chemistry Portal, 2023. [Link]

  • R. Singh, "Heck Reaction—State of the Art," MDPI, 2017. [Link]

  • C. A. G. N. Montalvo, "Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products," CORE, 2012. [Link]

  • A. S. Amarasekara, "Mizoroki-Heck coupling reactions of methylacrylate, acrylic acid, acrylonitrile with different aryl halides," ResearchGate, 2019. [Link]

  • Organic Chemistry Portal, "Heck Reaction," Organic Chemistry Portal, 2023. [Link]

  • MilliporeSigma, "(E)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate," MilliporeSigma, 2023. [Link]

  • J. Pérez-Ramírez, "Regioirregular Mizoroki-Heck reaction," Nature Research, 2021. [Link]

  • Moke Chemistry, "(E)-methyl 3-(4-fluoro-3-methylphenyl)acrylate," Moke Chemistry, 2017. [Link]

  • W. Yao, "Fluorinated Poly(meth)acrylate: Synthesis and properties," ResearchGate, 2014. [Link]

  • Z. Y. Wang, "Synthesis and Performance of Novel Fluorinated Acrylate Polymers: Preparation and Reactivity of Short Perfluoroalkyl Group Containing Monomers," ResearchGate, 2019. [Link]

  • Reddit, "How to purify this monomer ?," Reddit, 2017. [Link]

  • European Patent Office, "UNIT AND PROCESS FOR PURIFICATION OF CRUDE METHYL METHACRYLATE," European Patent Office, 2021. [Link]

  • A. M. M. Santos, "2-Acetylphenyl (2E)-3-(4-fluorophenyl)acrylate," PMC, 2012. [Link]

  • MilliporeSigma, "(E)-Methyl 3-(3,5-difluoro-4-formylphenyl)acrylate," MilliporeSigma, 2023. [Link]

  • Y. Liu, "Optimizing Waterborne Polyacrylate Coating for Controlled-Release Fertilizer Using a Wurster Fluidized Bed and Its Effects on Rice Yield," MDPI, 2022. [Link]

Sources

Optimization

Optimizing base and solvent for the Mizoroki-Heck reaction

Technical Support Center: Mizoroki-Heck Reaction Optimizing Base and Solvent Selection for Robust and High-Yielding Couplings Welcome to the technical support center for the Mizoroki-Heck reaction. As a Senior Applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Mizoroki-Heck Reaction

Optimizing Base and Solvent Selection for Robust and High-Yielding Couplings

Welcome to the technical support center for the Mizoroki-Heck reaction. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this powerful C-C bond-forming reaction. This guide is structured as a series of frequently asked questions and troubleshooting scenarios, designed to address the specific challenges you may encounter during your experiments, with a core focus on the critical roles of the base and solvent.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the Mizoroki-Heck reaction, and why is its choice so critical?

The base is not a passive component; it is a crucial reactant that actively participates in the catalytic cycle. Its primary function is to regenerate the active Pd(0) catalyst at the end of the cycle.[1][2] After the key β-hydride elimination step, a hydridopalladium(II) halide species (H-Pd-X) is formed. The base neutralizes the hydrogen halide (HX) produced, facilitating the reductive elimination that regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.[2][3]

The choice of base is critical for several reasons:

  • Reaction Rate: An effective base shifts the final equilibrium of the catalytic cycle towards the formation of the Pd(0) catalyst, driving the overall reaction forward.[3]

  • Side Reaction Prevention: The nature and strength of the base can significantly influence the formation of byproducts. For instance, certain bases may promote the undesired homocoupling of the aryl halide or the formation of a "reductive Heck" product where the alkene is reduced.[4][5]

  • Catalyst Stability: The base can interact with the palladium catalyst, and an improper choice can lead to catalyst deactivation and the formation of inactive palladium black.[3]

Here is a diagram illustrating the role of the base in the catalytic cycle:

Mizoroki_Heck_Cycle cluster_cycle Mizoroki-Heck Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X (L_n) Pd0->OxAdd Oxidative Addition (+ Ar-X) Coord Alkene Coordination OxAdd->Coord + Alkene Insert Migratory Insertion Coord->Insert BetaElim β-Hydride Elimination Insert->BetaElim HPdX H-Pd(II)-X (Product) BetaElim->HPdX - Product HPdX->Pd0 Reductive Elimination (+ Base, - Base-HX) HX_sink Base-HX Base_source Base

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Q2: How does the solvent influence the reaction outcome?

The solvent is the medium in which the reaction occurs, and its properties can have a profound impact on reaction efficiency, selectivity, and even the catalyst's stability.[6] Generally, polar aprotic solvents are preferred as they can effectively dissolve the palladium salts and polar intermediates involved in the catalytic cycle.[5]

Key solvent effects include:

  • Solubility: Ensuring all reactants, including the palladium catalyst, base, and substrates, remain in solution is paramount for a homogeneous and efficient reaction.

  • Catalyst Stabilization: The solvent can coordinate to the palladium center, influencing its reactivity and preventing aggregation into inactive palladium black.

  • Reaction Rate and Selectivity: Solvent polarity can affect the rates of the individual steps in the catalytic cycle, such as oxidative addition and reductive elimination.[6] In some cases, changing the solvent can even switch the regioselectivity of the reaction.[7] For instance, polar aprotic solvents often favor reactions with aryl iodides, while nonpolar solvents like toluene may be preferable for aryl triflates.[7]

Q3: How do I select an appropriate base for my reaction?

The selection of a base is a balance. It must be strong enough to neutralize the generated acid but not so strong that it promotes unwanted side reactions. A good starting point is to consider the pKa of the conjugate acid of the base.

Base TypeExamplesTypical Use Cases & Considerations
Inorganic Carbonates K₂CO₃, Cs₂CO₃, Na₂CO₃Often a good first choice. Effective, inexpensive, and generally well-tolerated. K₂CO₃ is a very common and robust option.[8][9]
Inorganic Phosphates K₃PO₄A stronger inorganic base. Can be effective but has been shown in some systems to promote aryl halide homocoupling.[4]
Inorganic Acetates NaOAc, KOAcWeaker bases. Historically significant and useful in classic Heck conditions, especially for activated substrates.[9]
Tertiary Amines Triethylamine (NEt₃), Diisopropylethylamine (DIPEA)Very common organic bases. They also act as solvents at high temperatures. Can sometimes lead to the formation of reduced Heck side products.[4][9]
Hindered Amines 2,2,6,6-Tetramethylpiperidine (TMP)A sterically hindered, non-nucleophilic base. Can be highly effective in preventing side reactions and improving yields, particularly with challenging substrates like cyclic enones.[4]

Expert Tip: For a new reaction, potassium carbonate (K₂CO₃) is often an excellent starting point due to its broad applicability and low cost. If you observe side products or low conversion, consider screening a tertiary amine like NEt₃ and a hindered base like TMP.

Troubleshooting Guide

Q4: My reaction is giving a low yield or is not proceeding at all. How can I troubleshoot this using the base and solvent?

Low conversion is a common issue. Before drastically changing ligands or catalysts, a systematic optimization of the base and solvent system can often solve the problem.[10]

Troubleshooting Workflow: Low Yield

Low_Yield_Troubleshooting Start Low Yield or No Reaction Check_Base Is the base strong enough? Start->Check_Base Check_Solvent Is the solvent appropriate? Check_Base->Check_Solvent Yes Increase_Base_Strength Action: Switch to a stronger base (e.g., NaOAc -> K₂CO₃) Check_Base->Increase_Base_Strength No Check_Temp Is the temperature high enough? Check_Solvent->Check_Temp Yes Increase_Polarity Action: Switch to a more polar aprotic solvent (e.g., Toluene -> DMF or NMP) Check_Solvent->Increase_Polarity No Side_Products Are there significant side products? (See Q5) Check_Temp->Side_Products Yes Increase_Temp Action: Increase reaction temperature. (Ensure solvent boiling point is adequate) Check_Temp->Increase_Temp No Success Problem Solved Increase_Base_Strength->Success Increase_Polarity->Success Increase_Temp->Success

Caption: Decision tree for troubleshooting low reaction yields.

Step-by-Step Protocol for Optimization:

  • Evaluate the Base: If you are using a weak base like sodium acetate (NaOAc) with an unreactive aryl bromide, it may not be strong enough to efficiently regenerate the catalyst.

    • Action: Switch to a more robust base like potassium carbonate (K₂CO₃). For challenging substrates, a hindered amine base like TMP might be required.[4]

  • Evaluate the Solvent: If you are using a nonpolar solvent like toluene, the polar intermediates of the catalytic cycle might not be well-stabilized.

    • Action: Switch to a polar aprotic solvent such as DMF, NMP, or DMA.[5] These solvents are often superior for promoting Heck reactions.

  • Consider Temperature: The Heck reaction often requires elevated temperatures (80-140 °C).[8] Ensure your chosen solvent has a sufficiently high boiling point.

    • Action: If your reaction is sluggish at 80 °C in DMF (b.p. 153 °C), increasing the temperature to 110-120 °C can dramatically increase the rate.

Q5: I'm observing significant side products, such as homocoupling of my aryl halide or a reduced Heck product. What can I do?

The formation of side products is often directly linked to the base and solvent system.

  • Aryl Halide Homocoupling (Ar-Ar): This side reaction can sometimes dominate, especially with electron-deficient aryl halides.[4]

    • Causality: Certain base/ligand combinations can favor the decomposition pathway leading to homocoupling. In one study, K₃PO₄ was found to exclusively promote this side reaction.[4]

    • Solution: Screen different bases. Switching from a very strong inorganic base to a hindered amine (like TMP) or a different inorganic base (like K₂CO₃) can suppress homocoupling.[4]

  • Reduced Heck Product (Conjugate Addition): Instead of β-hydride elimination, the intermediate undergoes a protodemetalation, leading to a saturated product.[5]

    • Causality: This is often observed with amine bases like NEt₃, which can act as a hydride source.[4]

    • Solution: Change the base. Switching from an amine base to an inorganic base like K₂CO₃ can often eliminate this side product. If an amine base is necessary for solubility or other reasons, a hindered base like TMP is less likely to cause this issue.[4]

Q6: My reaction is not regioselective. How can the solvent or base influence the formation of linear vs. branched products?

Controlling regioselectivity is one of the most significant challenges in the Mizoroki-Heck reaction. While the ligand has the most pronounced effect, the base and solvent play a critical supporting role and can sometimes be used to tune the outcome.[7][11]

Achieving a switch in regioselectivity often requires modifying multiple parameters simultaneously—ligand, base, solvent, and even the aryl (pseudo)halide.[7] For example, a study aiming for selective coupling with aliphatic alkenes found that linear-selective conditions could involve using an aryl triflate with TMP as the base in toluene, while branched-selective conditions might use a different ligand with the same base and solvent.[7] There is no universal rule, and achieving regiocontrol often requires empirical screening of conditions for the specific substrates of interest.

Experimental Protocols & Data

General Protocol for a Mizoroki-Heck Reaction Screen

This protocol is a starting point for optimizing your reaction.

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the alkene (1.2-1.5 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (if used, 1-2 equiv. relative to Pd).

  • Seal the vial with a septum.

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the base (2.0-3.0 equiv.) and the anhydrous solvent (to achieve a concentration of 0.1-0.5 M) via syringe.

  • Place the vial in a preheated heating block and stir at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 h).

  • Cool the reaction to room temperature, and analyze the crude mixture by GC-MS or LC-MS to determine conversion and product distribution.

Common Solvents for the Mizoroki-Heck Reaction
SolventAbbreviationBoiling Point (°C)TypeConsiderations
N,N-DimethylformamideDMF153Polar AproticExcellent, widely used solvent.[5]
N-Methyl-2-pyrrolidoneNMP202Polar AproticHigh boiling point, good for unreactive substrates.[5]
DimethylacetamideDMA165Polar AproticSimilar to DMF, often used in aqueous mixtures.[12]
Toluene-111NonpolarCan be effective, especially for aryl triflates.[7]
Dioxane-101Moderately PolarCommon in many cross-coupling reactions.
Cyrene™-202Polar AproticA bio-based, greener alternative to DMF and NMP.[13]

References

  • Understanding and Controlling the Mizoroki–Heck Reaction of Cyclic Enones. (2024).
  • Mechanisms of the Mizoroki–Heck Reaction. (2008). Topics in Organometallic Chemistry.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Advances.
  • Controlling Reactivity and Selectivity in the Mizoroki–Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. (2024). Journal of the American Chemical Society.
  • Mizoroki–Heck coupling reaction on the surface of sepiolite clay-supported Pd/Cu nanoalloy. (2022). Scientific Reports.
  • Heck Reaction—State of the Art. (2017).
  • Heck reaction. (n.d.). Wikipedia.
  • Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. (2022). Green Chemistry.
  • Catalyzed Mizoroki–Heck Reaction or C–H Activation. (2019).
  • Solvent effects in palladium catalysed cross-coupling reactions. (2019). Green Chemistry.
  • Optimization of the Mizoroki-Heck reaction using design of experiment (DoE). (n.d.). Organic & Biomolecular Chemistry.
  • Heck Reaction. (n.d.). BYJU'S.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing.
  • Optimization of the Mizoroki–Heck reaction conditions. (n.d.).
  • The Mizoroki-Heck reaction in organic and aqueous solvents promoted by a polymer-supported Kaiser oxime-derived palladacycle. (2025).
  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclo. (2023). ChemRxiv.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Heck Reaction. (2023). Chemistry LibreTexts.

Sources

Troubleshooting

Technical Support Center: Preventing Premature Polymerization of Acrylate Monomers

Welcome to the technical support center for acrylate monomer stability. This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive molecules.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for acrylate monomer stability. This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive molecules. Premature polymerization is a common and often costly issue that can lead to failed experiments, inconsistent results, and loss of valuable materials. This resource provides in-depth, field-proven insights into why this phenomenon occurs and, more importantly, how to prevent and troubleshoot it effectively. Our approach is built on explaining the fundamental chemical principles, ensuring that you can make informed decisions in your laboratory.

Section 1: Frequently Asked Questions - The Fundamentals of Acrylate Stability

This section addresses the core principles governing the stability of acrylate monomers. Understanding these mechanisms is the first step toward prevention.

Q1: What are the primary causes of premature polymerization in acrylate monomers?

A1: Premature polymerization is a free-radical chain reaction. It can be initiated by several factors that generate these radicals. The primary triggers are:

  • Elevated Temperatures: Heat is a significant catalyst. The rate of polymerization increases substantially with temperature, as it can accelerate the decomposition of trace impurities (like peroxides) into initiating radicals.[1][2] Some studies have shown that at very high temperatures (above 140°C), oxygen itself can act as an initiator.[3][4][5]

  • Exposure to UV Light: Ultraviolet radiation, including direct sunlight, possesses enough energy to initiate free-radical formation and subsequent polymerization.[1][6]

  • Contamination: Accidental introduction of contaminants can initiate polymerization. Common culprits include dust, peroxides, and certain metals like copper or brass.[1][6] Traditional initiators like azo compounds or peroxides also pose a risk if equipment is not scrupulously cleaned.[7]

  • Inhibitor Depletion or Inactivation: All commercially available acrylate monomers contain inhibitors. If this inhibitor is consumed over time, improperly distributed, or rendered ineffective, polymerization can occur.[1][6] A crucial factor, discussed next, is the absence of oxygen, which is required for the most common class of inhibitors to function.[1][8]

Q2: How do common inhibitors like MEHQ and Hydroquinone (HQ) actually work?

A2: Inhibitors are radical scavengers. Their job is to interrupt the polymerization chain reaction before it can propagate.[1] The most common inhibitors used for storing and transporting acrylates are phenolic compounds, such as Monomethyl Ether of Hydroquinone (MEHQ) and Hydroquinone (HQ).[9]

Their mechanism is critically dependent on the presence of dissolved oxygen.[8][9] A free radical (R•) from the monomer first reacts with oxygen (O₂) to form a peroxy radical (ROO•). The phenolic inhibitor (ArOH) then very rapidly donates a hydrogen atom to this peroxy radical, neutralizing it and forming a stable, non-radical product and a resonance-stabilized inhibitor radical (ArO•) that is too unreactive to initiate further polymerization.[9] This process effectively terminates the chain reaction.

Q3: You mentioned oxygen is crucial for inhibitors, but I thought oxygen inhibits polymerization. Can you clarify its role?

A3: This is an excellent and critical point of clarification. Oxygen plays a dual role that is highly dependent on temperature.

  • At Storage/Ambient Temperatures (e.g., < 30°C): Oxygen is essential for the function of phenolic inhibitors like MEHQ and HQ.[1][9][10] It reacts with initiating radicals to form peroxy radicals, which are then efficiently scavenged by the inhibitor. In this context, oxygen is a vital part of the stabilization system. Storing monomers under an inert atmosphere (like nitrogen or argon) will render these inhibitors useless and can lead to polymerization.[1][6]

  • At High Temperatures (e.g., > 140°C): The story changes. At elevated temperatures, molecular oxygen can directly react with the acrylate monomer to form a diradical intermediate that initiates polymerization.[3][4][5] In this high-temperature regime, oxygen transitions from being part of the solution to being part of the problem, acting as an initiator catalyst.[3][4]

This is why avoiding high temperatures during storage and synthesis is paramount.

Section 2: Proactive Prevention - Storage, Handling, and Inhibitor Management

Proper procedure is the most effective tool for preventing premature polymerization. This section details best practices for keeping your monomers stable until you are ready to use them.

Q4: What are the ideal storage and handling conditions for acrylate monomers?

A4: Adhering to strict storage protocols is non-negotiable for maintaining monomer integrity.

  • Temperature: Store monomers in a cool, dry, and well-ventilated area. The ideal temperature range is generally 15-25°C (59-77°F).[1][11] Avoid temperature fluctuations and proximity to heat sources like radiators.[12]

  • Light: Always store in opaque or amber-colored containers to protect from UV light.[6]

  • Atmosphere: The headspace in the storage container must contain oxygen. A 50/50 nitrogen/air mixture or simply air is standard practice.[9] Crucially, do not store monomers stabilized with phenolic inhibitors under a fully inert atmosphere. [1][6]

  • Containers: Use only the manufacturer's original container or one made of compatible materials like glass or high-density polyethylene (HDPE).[11] Ensure caps are sealed tightly to prevent both contamination and the loss of dissolved oxygen.[12]

Q5: Why and when do I need to remove the inhibitor before my experiment?

A5: The very function of an inhibitor is to prevent polymerization by scavenging radicals.[13] When you are ready to initiate your intended polymerization, the inhibitor will compete with your monomer for the radicals generated by your initiator (e.g., AIBN, benzoyl peroxide). This interference can lead to a long and unpredictable induction period, failed reactions, low yields, or polymers with inconsistent properties.[13][14]

Therefore, removing the inhibitor is a critical step for achieving reproducible and successful polymerization, especially in controlled polymerization techniques.[13]

Q6: What are the best lab-scale methods for removing inhibitors?

A6: For lab-scale applications, two methods are most common, convenient, and effective. Vacuum distillation is also an option but carries a higher risk of inducing polymerization due to the required heat.[13]

Method Principle Advantages Disadvantages Typical Efficiency
Column Chromatography Adsorption of the weakly acidic phenolic inhibitor onto a basic solid phase.Simple, fast, and highly effective for lab quantities.[13] Suitable for viscous monomers.Requires solvent for elution and active adsorbent. Alumina must be fresh/activated.>99%[13]
Caustic Washing Extraction of the phenolic inhibitor from the organic monomer phase into an aqueous basic solution (e.g., NaOH).Effective and uses common lab reagents.Requires multiple extractions, can introduce water (requiring a drying step), and may be less efficient for emulsions.[13][15]95-99%[13]

Remember: Once the inhibitor is removed, the monomer is extremely susceptible to polymerization and should be used immediately.[13][16] If brief storage is unavoidable, keep the purified monomer cold (refrigerated), in the dark, and under an inert atmosphere.[13]

Experimental Protocols
Protocol 1: Inhibitor Removal using a Basic Activated Alumina Column

This method is highly recommended for its simplicity and efficiency at the lab scale.[13]

Materials:

  • Inhibited acrylate monomer

  • Basic activated alumina (Activity I)

  • Glass chromatography column with a stopcock

  • Glass wool or cotton

  • Receiving flask

Methodology:

  • Column Preparation: Secure the chromatography column vertically to a stand. Insert a small plug of glass wool or cotton at the bottom to retain the alumina.[13]

  • Packing: Add the basic activated alumina to the column. A general rule of thumb is to use approximately 10-15g of alumina per 100mL of monomer. The exact amount may need optimization. Gently tap the column to ensure even packing.

  • Elution: With the stopcock open, carefully pour the inhibited monomer onto the top of the alumina bed.

  • Collection: Allow the monomer to pass through the column under gravity. Collect the purified, inhibitor-free monomer in the receiving flask.

  • Immediate Use: The collected monomer is now highly reactive. Proceed with your polymerization reaction without delay.

Protocol 2: Inhibitor Removal via Caustic Washing (Aqueous NaOH)

This method uses a liquid-liquid extraction to remove the inhibitor.

Materials:

  • Inhibited acrylate monomer

  • 5-10% aqueous Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Saturated brine solution

  • Separatory funnel

  • Anhydrous drying agent (e.g., MgSO₄, Na₂SO₄)

  • Beaker and receiving flask

Methodology:

  • Extraction: Place the monomer in a separatory funnel. Add an equal volume of the 5-10% NaOH solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Separation: Allow the layers to separate. The inhibitor will be extracted into the lower aqueous layer. Drain and discard the aqueous layer.[15]

  • Repeat: Repeat the washing step (steps 1 & 2) two more times with fresh NaOH solution to ensure complete removal.[13]

  • Neutralization: Wash the monomer with deionized water until the aqueous wash is neutral (check with pH paper).

  • Drying: Perform a final wash with a saturated brine solution to help remove the bulk of the residual water. Transfer the monomer to a beaker and add an anhydrous drying agent. Swirl until the liquid is clear.

  • Final Steps: Decant or filter the monomer away from the drying agent. The purified monomer is ready for immediate use.[15]

Section 3: Troubleshooting Guide

Even with the best practices, issues can arise. This guide addresses specific problems in a direct Q&A format.

Q7: My monomer polymerized in the bottle during storage. What happened?

A7: This indicates a critical failure in the stabilization system. The most likely causes are:

  • Lack of Oxygen: The bottle was sealed too tightly for too long, or flushed with an inert gas, consuming the dissolved oxygen needed for the inhibitor to work.[1][6]

  • Inhibitor Depletion: The monomer is old, and the inhibitor has been consumed over time by scavenging background radicals.

  • Improper Storage: The bottle was exposed to heat or sunlight, which provided the energy to initiate polymerization despite the presence of the inhibitor.[1][6]

Q8: My reaction mixture becomes viscous or solidifies almost immediately after setup. Why?

A8: This points to rapid, uncontrolled polymerization. Check the following:

  • Inhibitor Was Removed... Too Early: If you purified the monomer by removing the inhibitor, it must be used immediately. Any delay provides an opportunity for spontaneous polymerization.

  • High Temperature: Your experimental conditions may be too hot, drastically increasing the polymerization rate.[1] Consider running the reaction at a lower temperature or using an ice bath.

  • Contamination: Your glassware, solvent, or other reagents may be contaminated with an initiator.[1] Ensure all equipment is scrupulously clean.

  • Working Under Inert Gas: If your reaction requires an inert atmosphere (e.g., nitrogen or argon), standard phenolic inhibitors like MEHQ in the monomer will be ineffective.[1] The inhibitor must be removed, and the reaction must be strictly controlled by temperature and the planned addition of your initiator.

Q9: I'm observing inconsistent gel times or induction periods in my experiments. What's causing this variability?

A9: Inconsistent timing is often due to a lack of precise control over key variables:

  • Temperature Fluctuations: Small changes in ambient or solution temperature can significantly impact the rate of polymerization.[1] Using a temperature-controlled water or oil bath is crucial for consistency.

  • Inhibitor Concentration: If you are not removing the inhibitor, its starting concentration can vary between batches of monomer, leading to different induction periods.[1]

  • Oxygen Levels: Varying levels of dissolved oxygen can affect both inhibitor efficiency and oxygen's direct inhibitory effect, leading to inconsistent on-set times for polymerization.

Q10: My monomer solution appears cloudy or hazy. What does this signify?

A10: A hazy or cloudy appearance is often an early warning sign of incipient polymerization.[1] It indicates that very small polymer particles, or oligomers, have already formed and are suspended in the monomer. This can significantly affect the kinetics and outcome of your subsequent polymerization. It is highly recommended to purify the monomer before use if you observe this.

Section 4: Visualizations & Workflows
Diagrams

G cluster_initiation Initiation cluster_stabilization Stabilization Pathway (with O₂) cluster_polymerization Uninhibited Polymerization I Initiator (I) (Heat, Light, Contaminant) R Free Radical (R•) I->R M Monomer (M) R->M Polymerization Pathway O2 Oxygen (O₂) ROO Peroxy Radical (ROO•) Inhibitor Inhibitor (ArOH) e.g., MEHQ, HQ Dead Stable Products RM Propagating Radical (RM•) Polymer Polymer Chain

Troubleshooting Start Issue: Monomer is Prematurely Polymerizing CheckStorage Is monomer polymerized in the storage bottle? Start->CheckStorage CheckReaction Is polymerization occurring during experimental setup? CheckStorage->CheckReaction No StorageFail Cause: Improper Storage (Heat, Light, No O₂) Action: Discard monomer, review storage protocols. CheckStorage->StorageFail Yes CheckInert Are you working under an inert atmosphere? CheckReaction->CheckInert Yes CheckTemp Is the reaction temperature too high? CheckReaction->CheckTemp No InertFail Cause: Phenolic inhibitor is ineffective without O₂. Action: Remove inhibitor before running under inert gas. CheckInert->InertFail Yes CheckInert->CheckTemp No TempFail Cause: High temp accelerates polymerization. Action: Lower reaction temp, use cooling bath. CheckTemp->TempFail Yes Contamination Cause: Contamination of glassware or reagents. Action: Use scrupulously clean equipment. CheckTemp->Contamination No

References
  • BenchChem. (2025).
  • ACS Publications. (2021).
  • Fluoryx Labs. (2020). The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing.
  • Gantrade Corporation. (2018).
  • ACS Publications. (2021).
  • ioMosaic. (2020).
  • Royal Society of Chemistry. (2025).
  • Google Patents. (n.d.).
  • Naio Nails. (2025). How To Store Liquid Monomers for Maximum Shelf Life.
  • BenchChem. (2025).
  • Royal Society of Chemistry. (2021). Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels.
  • National Center for Biotechnology Information. (2023). Fully Oxygen-Tolerant Visible-Light-Induced ATRP of Acrylates in Water: Toward Synthesis of Protein-Polymer Hybrids.
  • Emerald Publishing. (2013). UV cure acrylate monomers: synthesis, analysis and storage.
  • ResearchGate. (2014).
  • ACS Publications. (2021).
  • ResearchGate. (n.d.).
  • ACS Publications. (2021). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling.
  • mediaTUM. (2023). Thermal stability and curing behavior of acrylate photopolymers for additive manufacturing.
  • Google Patents. (n.d.).
  • BenchChem. (2025).
  • Monomer-Polymer & Dajac Labs. (2025). Octyl Acrylate Storage & Handling: Safety Tips for 2024.
  • BenchChem. (2025).
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Effect of the Acrylate/Methacrylate Monomer Compositions on Copolymer's Thermal Stability and Biocidel Activity.
  • KNAUER. (n.d.).
  • Liskon Biological. (2025).
  • RSC Publishing. (n.d.). Electronic Supplementary Information - A simple one-step sonochemical route towards functional hairy polymer nanoparticles.
  • Royal Society of Chemistry. (n.d.).
  • University of Pennsylvania ScholarlyCommons. (n.d.).
  • ResearchGate. (2014).
  • Wiley Online Library. (2023). Thermal stability and curing behavior of acrylate photopolymers for additive manufacturing.
  • Waters. (n.d.).
  • SciSpace. (n.d.). The mechanism of polymerization reactions. I.
  • The Italian Association of Chemical Engineering. (2019).
  • JEOL. (n.d.). Integrated Qualitative Analysis of Acrylic Resin Oligomers by using a Py-GC-QMS and msFineAnalysis iQ.
  • Atlantis Press. (n.d.).

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Reference Data & Comparative Studies

Validation

1H and 13C NMR analysis of (E)-Methyl 3-(3-fluoro-4-methylphenyl)acrylate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of (E)-Methyl 3-(3-fluoro-4-methylphenyl)acrylate In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of no...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of (E)-Methyl 3-(3-fluoro-4-methylphenyl)acrylate

In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel small molecules is a cornerstone of development. (E)-Methyl 3-(3-fluoro-4-methylphenyl)acrylate, a substituted cinnamate ester, represents a class of compounds with significant potential as synthetic intermediates. Its precise characterization is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of (E)-Methyl 3-(3-fluoro-4-methylphenyl)acrylate. Rather than merely presenting data, we will delve into the causal relationships between the molecule's structure and its spectral features. We will compare the expected spectral data with that of simpler, related structures to understand the incremental effects of each substituent. This approach, grounded in first principles, provides a robust framework for researchers to confidently assign the structure of this and similar compounds.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule, including chemical shifts, signal multiplicities (splitting patterns), and integration (proton count). The analysis below is based on established principles of substituent effects and spin-spin coupling.

Key Structural Features and Their Expected ¹H NMR Signatures:
  • The Vinylic Protons (H-α, H-β): The two protons on the acrylate double bond are diastereotopic and will appear as distinct signals. A key diagnostic feature is their coupling constant (J). For a trans (E) configuration, a large coupling constant of approximately 15-18 Hz is expected. The H-β proton, being closer to the aromatic ring, will resonate further downfield than H-α.

  • The Aromatic Protons (H-2, H-5, H-6): The phenyl ring contains three protons. Their chemical shifts and splitting patterns are dictated by the electronic effects of the fluorine, methyl, and acrylate substituents. The fluorine atom will introduce additional complexity through ¹H-¹⁹F coupling.

  • The Methyl Protons (-OCH₃, Ar-CH₃): The ester methyl group (-OCH₃) will appear as a sharp singlet. The aromatic methyl group (Ar-CH₃) will also be a singlet, though it may exhibit a small long-range coupling to the ortho fluorine atom.

The following diagram illustrates the atom numbering used for spectral assignment.

Caption: Molecular structure of (E)-Methyl 3-(3-fluoro-4-methylphenyl)acrylate with atom numbering.

Predicted ¹H NMR Data Summary

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the target molecule in a standard solvent like CDCl₃.

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constants (J) in Hz Integration
H-β~ 7.65dJHβ-Hα ≈ 16.01H
Aromatic Protons (H-2, H-5, H-6)7.20 - 7.45mComplex m3H
H-α~ 6.40dJHα-Hβ ≈ 16.01H
-OCH₃ (C8)~ 3.80s-3H
Ar-CH₃ (C7)~ 2.30d⁴JH-F ≈ 2.03H

d = doublet, s = singlet, m = multiplet

Comparison with Related Acrylate Structures

To understand the influence of the 3-fluoro-4-methylphenyl group, it is instructive to compare its predicted spectrum with the known experimental data of simpler acrylates.

  • Methyl Acrylate: In this simple ester, the vinylic protons resonate at approximately 5.8, 6.1, and 6.4 ppm.[1][2]

  • (E)-Methyl Cinnamate: Replacing a vinylic proton with a phenyl ring deshields the remaining vinylic protons due to the ring's magnetic anisotropy and conjugative effects. H-α appears around 6.38 ppm and H-β shifts significantly downfield to ~7.65 ppm.[3]

  • (E)-Methyl 3-(3-fluoro-4-methylphenyl)acrylate: The addition of the electron-donating methyl group and the electron-withdrawing fluorine atom to the phenyl ring of methyl cinnamate causes more subtle shifts in the aromatic region. The vinylic proton shifts will be largely similar to methyl cinnamate, but the aromatic signals will be more complex due to restricted rotation and complex splitting patterns arising from both H-H and H-F couplings.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Key features for this molecule include the carbonyl carbon, the vinylic carbons, and the aromatic carbons, with the carbon directly bonded to fluorine showing a characteristic large one-bond coupling constant (¹JC-F).

Predicted ¹³C NMR Data Summary
Carbon Assignment Predicted δ (ppm) Key Features
C=O~ 167Ester carbonyl
C-3 (Aromatic)~ 160d, ¹JC-F ≈ 250 Hz
C-β~ 143
C-4 (Aromatic)~ 138d, ²JC-F ≈ 8 Hz
C-1 (Aromatic)~ 131
C-6 (Aromatic)~ 130
C-2 (Aromatic)~ 125d, ²JC-F ≈ 15 Hz
C-α~ 118
C-5 (Aromatic)~ 115d, ³JC-F ≈ 22 Hz
-OCH₃ (C8)~ 52
Ar-CH₃ (C7)~ 15

d = doublet due to C-F coupling

The most diagnostic signal in the ¹³C spectrum is C-3, which will appear as a large doublet due to direct coupling with the fluorine atom. This, along with the other smaller C-F couplings, provides definitive evidence for the fluorine's position on the aromatic ring. The relationship between electron density and ¹³C chemical shifts in acrylates is a well-established principle for structural analysis.[4]

Recommended Experimental Protocol

To obtain high-quality, unambiguous data for structural confirmation, a series of 1D and 2D NMR experiments should be performed. The choice of solvent can influence chemical shifts, with CDCl₃ being a common starting point for its affordability and ability to dissolve a wide range of organic compounds.[5]

Step-by-Step Methodology:
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate spectral width and resolution to resolve all couplings.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides a singlet for each unique carbon environment, simplifying the spectrum.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It will definitively link H-α to H-β and show the coupling network within the aromatic ring.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It is essential for the unambiguous assignment of both ¹H and ¹³C signals.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is invaluable for confirming the connectivity of quaternary carbons and piecing together the molecular fragments. For instance, correlations from the -OCH₃ protons to the carbonyl carbon would be expected.

The following diagram outlines this comprehensive NMR analysis workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation prep Dissolve ~5-10 mg of compound in 0.6 mL CDCl3 with TMS acq_1d 1D NMR (¹H, ¹³C{¹H}) prep->acq_1d acq_2d 2D NMR (COSY, HSQC, HMBC) acq_1d->acq_2d assign_1d Assign signals based on δ, multiplicity, and integration acq_2d->assign_1d assign_2d Use 2D correlations to confirm connectivity assign_1d->assign_2d final_structure Final Structure Confirmation assign_2d->final_structure

Caption: Recommended workflow for the complete NMR structural elucidation.

Conclusion

The comprehensive NMR analysis of (E)-Methyl 3-(3-fluoro-4-methylphenyl)acrylate relies on a multi-faceted approach. By combining 1D and 2D NMR techniques, researchers can systematically decode the spectral data. The predicted chemical shifts and coupling constants detailed in this guide provide a robust template for spectral assignment. Key diagnostic features, such as the large trans-vinylic coupling constant in the ¹H spectrum and the characteristic ¹JC-F coupling in the ¹³C spectrum, serve as definitive markers for the molecule's stereochemistry and substituent placement. This analytical framework, which compares the target molecule to simpler analogs and employs a logical experimental workflow, ensures a high degree of confidence in the final structural assignment, a critical step in any chemical research and development pipeline.

References

  • Synthesis and 1H-NMR characterization of amphiphilic acrylate block copolymers to investigate the effect of chain rigidity on mi - Digital Commons @ EMU. Available at: [Link]

  • Brar, A. S., & Singh, G. (2011). Two-dimensional NMR studies of acrylate copolymers. Pure and Applied Chemistry. Available at: [Link]

  • Guan, Y., et al. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. ChemRxiv. Available at: [Link]

  • Guan, Y., et al. (2021). Real-Time Prediction of 1H and 13C Chemical Shifts with DFT Accuracy Using a 3D Graph Neural Network. Journal of Chemical Information and Modeling. Available at: [Link]

  • Transition-Metal-Free Synthesis of β-Trifluoromethylated Enamines with Trifluoromethanesulfinate - Supporting Information. Available at: [Link]

  • Doskočilová, D., & Schneider, B. (1972). Molecular structure and nmr spectra of stereoregular poly(methyl acrylate) models. Journal of Polymer Science: Polymer Physics Edition.
  • SpectraBase. Methylacrylate - Optional[1H NMR] - Spectrum. Available at: [Link]

  • Reddit. How does solvent choice effect chemical shift in NMR experiments?. Available at: [Link]

  • Tanii, H., et al. (2014). Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. International Journal of Molecular Sciences. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

  • All reagents were commercial grade materials and were used without further purification - Rsc.org. Available at: [Link]

  • ResearchGate. Figure S4. 1 H NMR spectrum of methyl.... Available at: [Link]

  • Padinchare, A. K., et al. (2011). (E)-Methyl 3-(3,4-dihydroxyphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • ResearchGate. 13 C-NMR data for acrylate monomers. Available at: [Link]

  • Al-Hadedi, A. A. M., & El-Azhary, A. A. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). Scientific Reports. Available at: [Link]

  • da Silva, A. G., et al. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. Preprints.org. Available at: [Link]

  • Novikov, A. S., & Tolstoy, P. M. (2023). DFT Approach for Predicting 13 C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. Magnetochemistry. Available at: [Link]

  • SpectraBase. METHYL-(E)-2-CYANO-3-PHENYL-ACRYLATE - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

Sources

Comparative

A Researcher's Guide to the Mass Spectrometric Fragmentation of (E)-Methyl 3-(3-fluoro-4-methylphenyl)acrylate

Introduction In the landscape of modern drug discovery and materials science, the precise structural characterization of novel synthetic compounds is paramount. (E)-Methyl 3-(3-fluoro-4-methylphenyl)acrylate, a substitut...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural characterization of novel synthetic compounds is paramount. (E)-Methyl 3-(3-fluoro-4-methylphenyl)acrylate, a substituted cinnamate ester, represents a class of molecules that serve as versatile building blocks. The introduction of fluorine and methyl groups to the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making its unambiguous identification crucial.

Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural insight from minimal sample quantities.[1][2] This guide provides an in-depth analysis of the expected gas-phase fragmentation behavior of (E)-Methyl 3-(3-fluoro-4-methylphenyl)acrylate under collision-induced dissociation (CID) conditions. We will explore the primary fragmentation pathways, compare the utility of mass spectrometry against other analytical methodologies, and present a robust experimental protocol for its characterization. This document is intended for researchers, chemists, and drug development professionals who rely on precise analytical data to drive their scientific endeavors.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the principles of chemical stability.[2][3] Energetically unstable molecular ions, formed during ionization, dissipate excess energy by breaking bonds, leading to the formation of more stable fragment ions and neutral radicals.[3][4] For (E)-Methyl 3-(3-fluoro-4-methylphenyl)acrylate (Molecular Formula: C₁₁H₁₁FO₂, Monoisotopic Mass: 194.0743 Da), the fragmentation is primarily directed by the ester functional group and the stability of the resulting carbocations.

Upon electrospray ionization (ESI) in positive mode, the molecule will readily protonate to form the molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 195.0821. Subsequent fragmentation via CID will likely proceed through several key pathways:

  • Loss of Methanol (CH₃OH): A common fragmentation pathway for protonated methyl esters is the neutral loss of methanol (32 Da). This occurs via a rearrangement process, resulting in a highly stable acylium ion. This is often a prominent fragment in the MS/MS spectrum.

  • Loss of the Methoxy Group (•OCH₃): Cleavage of the ester C-O bond can lead to the loss of a methoxy radical (31 Da), another characteristic fragmentation for methyl esters, yielding a strong signal from the resulting acylium ion.

  • Cleavage of the Acrylate Sidechain: Fragmentation can occur at the bond connecting the phenyl ring to the acrylate moiety. This would result in the formation of the 3-fluoro-4-methylphenyl cation, a key diagnostic ion.

  • Formation of the Tropylium Ion Analogue: Aromatic compounds often undergo fragmentation to form a stable tropylium ion (C₇H₇⁺, m/z 91). In this case, cleavage of the bond beta to the aromatic ring can lead to a substituted benzyl-type cation (C₈H₈F⁺), which provides information about the core aromatic structure.

These predicted pathways are visualized in the diagram below.

Fragmentation_Pattern cluster_legend Legend M [M+H]⁺ m/z 195.08 F1 [M+H - CH₃OH]⁺ m/z 163.06 M->F1 - CH₃OH (32 Da) F3 [C₈H₈F]⁺ m/z 123.06 M->F3 - C₃H₄O₂ (72 Da) F2 [M - •OCH₃]⁺ m/z 163.06 F4 [C₇H₆F]⁺ m/z 109.05 F3->F4 - CH₂ (14 Da) Precursor Ion Precursor Ion Major Fragment Major Fragment Other Fragments Other Fragments

Sources

Validation

Biological activity of fluorinated vs. non-fluorinated phenylacrylates

Biological Activity of Fluorinated vs. Non-Fluorinated Phenylacrylates: A Comprehensive Comparison Guide Phenylacrylates (commonly recognized as cinnamic acid derivatives) serve as highly versatile, privileged scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity of Fluorinated vs. Non-Fluorinated Phenylacrylates: A Comprehensive Comparison Guide

Phenylacrylates (commonly recognized as cinnamic acid derivatives) serve as highly versatile, privileged scaffolds in medicinal chemistry and drug discovery. While non-fluorinated phenylacrylates exhibit baseline biological activities, the strategic substitution of hydrogen atoms with fluorine profoundly alters their physicochemical and pharmacokinetic profiles.

This guide provides a rigorous, data-driven comparison of fluorinated versus non-fluorinated phenylacrylates, detailing the mechanistic causality behind fluorination and providing self-validating experimental protocols for evaluating their biological activity.

Mechanistic Causality: Why Fluorinate?

In molecular design, the addition of halogens is not arbitrary; it is a deliberate engineering of molecular interactions. The transition from a non-fluorinated phenylacrylate to a fluorinated analogue is driven by three distinct principles:

  • Metabolic Stability (The Shielding Effect): The carbon-fluorine (C-F) bond is exceptionally strong, making the molecule highly resistant to metabolic degradation by enzymes such as cytochrome P450 1. Placing fluorine at metabolically labile positions (e.g., the para-position of the phenyl ring) significantly extends the biological half-life and increases bioavailability.

  • Lipophilicity and Membrane Permeability: Fluorine substitution reduces the polarizability of the C-F bond. In fluoro-arenes, this distinct electronic property increases lipophilicity, facilitating superior passive diffusion across cellular membranes—a critical factor for targeting intracellular proteins or penetrating bacterial cell walls 2.

  • Target Specificity via Steric/Electronic Tuning: Fluorine is highly electronegative but sterically small, closely mimicking hydrogen's van der Waals radius. This allows fluorinated phenylacrylates to modulate the pKa of adjacent functional groups and engage in specific multipolar interactions with target protein pockets without causing steric clashes 3.

Comparative Biological Performance

The enhanced efficacy of fluorinated phenylacrylates is well-documented across multiple therapeutic domains, notably oncology, neurodegeneration, and infectious diseases. Table 1 summarizes the comparative performance of these derivatives based on recent experimental data.

Table 1: Quantitative Comparison of Fluorinated vs. Non-Fluorinated Phenylacrylates

Compound / ScaffoldTarget / Cell LineModificationIC50 (Fluorinated)IC50 (Non-Fluorinated)Key Biological Outcome
Cinnamide Derivatives HepG2 (Liver Cancer)p-Fluoro substitution4.23 µM> 10.0 µMEnhanced EGFR inhibition; induces G1 phase arrest and intrinsic apoptosis 3.
Cinnamic Acid Amines Acetylcholinesterase (AChE)p-Fluoro substitution1.11 µMPoor ActivityFluorine perfectly occupies the narrow aromatic gorge of AChE, yielding 46-fold selectivity over BChE 4.
FL118 Derivatives A549 (Lung Cancer)Fluoroaryl addition9 nM> 50 nMIncreased lipophilicity drives intracellular accumulation and target engagement 2.
Cinnamic Acid M. tuberculosis4-Fluoro substitution0.36 µg/mL> 4.5 µg/mLHigh electronegativity alters electron density, disrupting bacterial membrane integrity 5.

Pathway Visualization: Mechanism of Action in Oncology

For anticancer derivatives, para-fluorinated cinnamides demonstrate potent anti-proliferative activity. The inclusion of fluorine enhances binding affinity to the Epidermal Growth Factor Receptor (EGFR). This triggers a downstream signaling cascade that decreases mitochondrial membrane polarization (MMP), culminating in intrinsic apoptosis 3.

Pathway F_Phenyl Fluorinated Phenylacrylate EGFR EGFR Kinase Inhibition F_Phenyl->EGFR High Affinity Binding Mito MMP Depolarization F_Phenyl->Mito Intracellular Stress CellCycle G1 Phase Cell Cycle Arrest EGFR->CellCycle Downregulates Proliferation Apoptosis Intrinsic Apoptosis CellCycle->Apoptosis Mito->Apoptosis Cytochrome c Release

Mechanism of action for fluorinated phenylacrylates inducing intrinsic apoptosis via EGFR inhibition.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to account for variables such as non-enzymatic background hydrolysis or baseline cellular necrosis.

Protocol A: Acetylcholinesterase (AChE) Kinetic Inhibition Assay

Purpose: To quantify the IC50 and selectivity of fluorinated vs. non-fluorinated phenylacrylates against AChE 4. Causality of Design: This assay utilizes Ellman's reagent (DTNB), which reacts with thiocholine (produced by AChE cleaving the substrate ATCh) to form a yellow 5-thio-2-nitrobenzoate anion. A blank without the enzyme is mandatory to subtract the background spontaneous hydrolysis of ATCh, ensuring the recorded absorbance is strictly enzyme-dependent.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the phenylacrylate derivatives in DMSO (ensure final assay concentration is <1% DMSO to prevent enzyme denaturation).

  • Enzyme Incubation: In a 96-well microplate, add 140 µL of buffer, 20 µL of AChE (0.22 U/mL), and 20 µL of the test compound (at varying serial dilutions). Incubate at 37°C for 15 minutes to allow for equilibrium binding.

  • Substrate Addition: Add 10 µL of 10 mM DTNB and 10 µL of 15 mM acetylthiocholine iodide (ATCh) to initiate the reaction.

  • Kinetic Measurement: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate spectrophotometer.

  • Validation & Analysis: Include a known inhibitor (e.g., Donepezil) as a positive control. Calculate the initial reaction rate (ΔOD/min) and plot the percentage of inhibition versus log[concentration] to derive the IC50.

Protocol B: Apoptosis Analysis via Annexin V/PI Double Staining

Purpose: To determine if the cytotoxicity of fluorinated cinnamides is driven by programmed apoptosis rather than non-specific necrosis 3. Causality of Design: Annexin V binds to phosphatidylserine, which flips to the outer cell membrane exclusively during early apoptosis. Propidium Iodide (PI) only penetrates cells with compromised membranes (late apoptosis/necrosis). This dual-staining creates a self-validating quadrant analysis.

  • Cell Treatment: Seed HepG2 cells (1 × 10^5 cells/well) in a 6-well plate. Treat with the fluorinated phenylacrylate at its predetermined IC50 (e.g., 4.23 µM) for 48 hours. Include an untreated vehicle control.

  • Harvesting: Wash cells with cold PBS, trypsinize gently, and centrifuge at 1000 rpm for 5 minutes. Resuspend the pellet in 1X Binding Buffer (100 µL).

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Add 400 µL of Binding Buffer and analyze immediately via FACS.

  • Data Interpretation: Quantify live cells (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).

Workflow Prep Prepare F- vs Non-F Compounds in DMSO Incubate Incubate with Target (Cells or Enzyme) Prep->Incubate Stain Add Specific Reagents (DTNB or Annexin V/PI) Incubate->Stain Read Data Acquisition (Absorbance or FACS) Stain->Read Analyze Calculate IC50 & Determine Causality Read->Analyze

Standardized experimental workflow for evaluating the biological activity of phenylacrylates.

References

  • BenchChem. "A Comparative Analysis of the Biological Activities of trans-3,4-Difluorocinnamic Acid and trans-Cinnamic Acid." 1

  • NIH/PMC. "Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents." 3

  • NIH/PubMed. "Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition." 4

  • NIH/PMC. "Cinnamic Acid Derivatives and Their Biological Efficacy." 5

  • NIH/PMC. "Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7." 2

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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